TAK-615
Descripción
Propiedades
IUPAC Name |
4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-22-3-1-2-4-23(22)31-21-13-11-19(12-14-21)24(28)27(15-17-5-6-17)16-18-7-9-20(10-8-18)25(29)30/h1-4,7-14,17H,5-6,15-16H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZVXIZCJXKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid 1 (LPA1) receptor.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, primary pharmacological target, and available preclinical data. Detailed experimental methodologies for key in vitro assays are provided, along with visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and fibrosis.
Introduction to this compound
This compound is a small molecule inhibitor that has been investigated for its potential therapeutic application in the treatment of pulmonary fibrosis.[1][3] It exerts its pharmacological effect by modulating the activity of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases.[2] Unlike orthosteric antagonists that directly compete with the endogenous ligand, lysophosphatidic acid (LPA), for the same binding site, this compound is a negative allosteric modulator.[2] This means it binds to a distinct site on the LPA1 receptor, inducing a conformational change that reduces the receptor's response to LPA.[2]
Primary Target: The LPA1 Receptor
The primary molecular target of this compound is the human lysophosphatidic acid 1 (LPA1) receptor, also known as endothelial differentiation gene 2 (EDG2).[1][4] The LPA1 receptor is a member of the G protein-coupled receptor superfamily and is activated by the bioactive lipid, lysophosphatidic acid (LPA).[4] Upon activation, the LPA1 receptor can couple to multiple heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate a variety of intracellular signaling cascades.[5] These signaling pathways are involved in a wide range of cellular processes, including cell proliferation, migration, survival, and cytoskeletal rearrangement.[5][6] Dysregulation of LPA1 receptor signaling has been linked to the progression of fibrotic diseases, making it an attractive therapeutic target.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity of this compound for the Human LPA1 Receptor [1][3]
| Parameter | Value (nM) |
| High-Affinity Dissociation Constant (Kd) | 1.7 ± 0.5 |
| Low-Affinity Dissociation Constant (Kd) | 14.5 ± 12.1 |
Table 2: In Vitro Functional Activity of this compound [1][3]
| Assay | Parameter | Value (nM) | Maximum Inhibition |
| β-Arrestin Recruitment Assay | IC50 | 23 ± 13 | ~40% at 10 µM |
| Calcium Mobilization Assay | IC50 | 91 ± 30 | ~60% at 10 µM |
Signaling Pathway
Activation of the LPA1 receptor by LPA initiates a complex network of intracellular signaling pathways. The diagram below illustrates the major signaling cascades downstream of the LPA1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | LPA Receptor | TargetMol [targetmol.com]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
TAK-615 for Pulmonary Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has emerged as a key driver of fibrotic processes. TAK-615 is a novel small molecule being investigated for its potential therapeutic role in pulmonary fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols to support further research and development in this area.
Core Compound Details: this compound
This compound is identified as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Unlike orthosteric antagonists that directly compete with the natural ligand (LPA), NAMs bind to a distinct site on the receptor, inducing a conformational change that reduces the receptor's response to LPA. This modulation can offer a more nuanced and potentially safer pharmacological profile.
In Vitro Pharmacology
Quantitative analysis of this compound's interaction with the human LPA1 receptor has been performed in various in vitro assays. The available data on its binding affinity and functional inhibition are summarized below.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | |||
| High Affinity | 1.7 ± 0.5 nM | Membranes expressing human LPA1 receptor | [1] |
| Low Affinity | 14.5 ± 12.1 nM | Membranes expressing human LPA1 receptor | [1] |
| Functional Inhibition (IC50) | |||
| β-arrestin Recruitment | 23 ± 13 nM (~40% inhibition at 10 µM) | Recombinant cells expressing human LPA1 receptor | [1] |
| Calcium Mobilization | 91 ± 30 nM (~60% inhibition at 10 µM) | Recombinant cells expressing human LPA1 receptor | [1] |
Mechanism of Action: Targeting the LPA1 Signaling Pathway in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1.[3][4] The activation of LPA1 on various cell types in the lung, particularly fibroblasts and epithelial cells, triggers a cascade of downstream signaling events that are central to the pathogenesis of pulmonary fibrosis.[3][5][6]
Key pro-fibrotic processes mediated by LPA1 signaling include:
-
Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to sites of injury where they proliferate.[5]
-
Myofibroblast Differentiation: LPA promotes the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[7]
-
Epithelial Cell Apoptosis and Injury: LPA signaling can induce apoptosis in alveolar epithelial cells, contributing to the initial injury that instigates the fibrotic cascade.
-
Vascular Leakage: LPA can increase vascular permeability, leading to the leakage of plasma components into the lung interstitium, which further promotes inflammation and fibrosis.
This compound, as a negative allosteric modulator of LPA1, is designed to attenuate these pathological processes by dampening the receptor's response to elevated LPA levels in the fibrotic lung.
Signaling Pathway Diagram
Caption: LPA1 receptor signaling pathway in pulmonary fibrosis.
Preclinical Evaluation in Pulmonary Fibrosis Models
While specific in vivo preclinical data for this compound in pulmonary fibrosis models are not publicly available at the time of this guide, the standard approach for evaluating LPA1 antagonists involves well-established animal models of the disease. The bleomycin-induced pulmonary fibrosis model in mice is the most commonly used and is considered the industry standard for preclinical assessment.[8]
Representative Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol is a representative example of how a compound like this compound would be evaluated and is based on published studies of other LPA1 antagonists.[9][10]
1. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5-3.0 U/kg) is administered on day 0 to induce lung injury and subsequent fibrosis. A control group receives sterile saline.
2. Dosing Regimen:
-
Prophylactic: The test compound (e.g., this compound) is administered, typically via oral gavage, starting on the same day as bleomycin instillation and continued daily for the duration of the study (e.g., 14 or 21 days).
-
Therapeutic: The test compound is administered starting at a later time point after fibrosis is established (e.g., day 7 or 14 post-bleomycin) to assess its ability to halt or reverse existing fibrosis.
3. Endpoint Analysis:
-
Histopathology: Lungs are harvested at the end of the study, fixed, and stained (e.g., Masson's Trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Collagen Content: The total lung collagen content is quantified biochemically using a hydroxyproline assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts, total protein (as an indicator of vascular leak), and levels of pro-fibrotic cytokines and chemokines (e.g., TGF-β1).
-
Gene Expression Analysis: Lung tissue is analyzed by qPCR for the expression of fibrotic markers such as collagen type I (Col1a1), alpha-smooth muscle actin (α-SMA, Acta2), and connective tissue growth factor (CTGF).
Experimental Workflow Diagram
Caption: Workflow for evaluating an LPA1 antagonist in a bleomycin-induced fibrosis model.
In Vitro Assays for Compound Evaluation
A variety of in vitro assays are essential for characterizing the activity of LPA1 antagonists and elucidating their mechanisms of action at the cellular level.
1. Fibroblast Migration/Chemotaxis Assay:
-
Principle: Measures the ability of a compound to inhibit LPA-induced migration of lung fibroblasts.
-
Methodology: Human lung fibroblasts (e.g., IMR-90 or primary IPF patient-derived fibroblasts) are seeded in the upper chamber of a transwell plate. LPA is added to the lower chamber as a chemoattractant. The test compound is added to the upper chamber. After incubation, migrated cells on the underside of the membrane are stained and quantified.
2. Myofibroblast Differentiation Assay:
-
Principle: Assesses the effect of the compound on the transformation of fibroblasts to myofibroblasts.
-
Methodology: Lung fibroblasts are stimulated with a pro-fibrotic agent like TGF-β1 in the presence or absence of the test compound. The expression of α-SMA, a marker of myofibroblast differentiation, is then measured by immunofluorescence or western blotting.
3. Calcium Mobilization Assay:
-
Principle: A functional assay to measure the inhibition of LPA1 receptor activation.
-
Methodology: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye. The test compound is added, followed by stimulation with LPA. The resulting change in intracellular calcium concentration is measured using a fluorometric plate reader.
4. β-Arrestin Recruitment Assay:
-
Principle: Another functional assay to quantify receptor activation and subsequent G protein-independent signaling.
-
Methodology: Utilizes a cell line co-expressing the LPA1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein). Upon receptor activation by LPA, β-arrestin is recruited to the receptor, generating a measurable signal. The inhibitory effect of the test compound is then quantified.
Conclusion
This compound represents a promising therapeutic candidate for pulmonary fibrosis due to its mechanism as a negative allosteric modulator of the LPA1 receptor. The available in vitro data demonstrate its high-affinity binding and functional inhibition of LPA1 signaling pathways. While specific in vivo efficacy data for this compound are not yet in the public domain, this guide provides a framework for its continued investigation, outlining the key signaling pathways it targets and the standard preclinical models and assays used for evaluation. Further research into the in vivo pharmacology and safety profile of this compound is warranted to fully understand its therapeutic potential for patients with pulmonary fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]
- 9. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel, orally active LPA(1) receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Architecture of TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathophysiology of fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological characterization of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to support further research and development in the field of anti-fibrotic therapies.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA/LPA1 signaling axis is a key regulator of various cellular processes such as cell proliferation, migration, and differentiation. Dysregulation of this pathway has been strongly linked to the initiation and progression of fibrotic conditions, including idiopathic pulmonary fibrosis (IPF). Consequently, the LPA1 receptor has emerged as a promising therapeutic target for the development of novel anti-fibrotic agents. This compound, identified as 4-({(Cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino}methyl)benzoic acid, is a negative allosteric modulator of the LPA1 receptor, offering a nuanced approach to receptor inhibition compared to traditional orthosteric antagonists.
Discovery of this compound
While a specific discovery manuscript detailing the lead identification and optimization of this compound is not publicly available, a general workflow for the discovery of a novel LPA1 NAM, such as this compound, can be conceptualized. This process typically involves a multi-step approach beginning with high-throughput screening (HTS) to identify initial hit compounds, followed by a rigorous lead optimization phase.
TAK-615 (CAS Number: 1664335-55-0): A Technical Guide for Drug Development Professionals
An In-depth Review of the Negative Allosteric Modulator of the LPA1 Receptor
Abstract
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). Identified by the CAS number 1664335-55-0, this small molecule has garnered significant interest within the research community, particularly for its potential therapeutic applications in fibrotic diseases such as pulmonary fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of LPA1 receptor modulation and the development of novel anti-fibrotic therapies.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA/LPA1 signaling axis has been implicated in the pathogenesis of various fibrotic conditions, making it a compelling target for therapeutic intervention. This compound has emerged as a promising investigational compound that modulates LPA1 receptor activity through a distinct allosteric mechanism. Unlike orthosteric antagonists that compete with the endogenous ligand, this compound binds to a different site on the receptor, offering a nuanced approach to pathway modulation.
Physicochemical Properties and Quantitative Data
This compound is a small molecule with the chemical formula C25H22FNO4 and a molecular weight of 419.44 g/mol .[] The following tables summarize the key quantitative data reported for this compound, providing insights into its binding affinity and functional potency.
Table 1: Binding Affinity of this compound for the Human LPA1 Receptor [][2][3][4]
| Parameter | Value (nM) | Method |
| High-affinity Dissociation Constant (Kd) | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) |
| Low-affinity Dissociation Constant (Kd) | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) |
Table 2: In Vitro Functional Activity of this compound [2][3][5]
| Assay | IC50 (nM) | Maximum Inhibition |
| β-arrestin Recruitment Assay | 23 ± 13 | ~40% at 10 µM |
| Calcium Mobilization Assay | 91 ± 30 | ~60% at 10 µM |
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of the LPA1 receptor.[][3][5] This is supported by findings that its apparent binding affinity is enhanced in the presence of the endogenous ligand, LPA.[][6] Further studies have indicated that this compound binds to a site on the LPA1 receptor that is distinct from the binding sites of other known LPA1 antagonists, such as BMS-986202 and SAR-100842.[]
This compound exhibits biased signaling, demonstrating partial inhibition of Gαq-mediated and β-arrestin signaling pathways, while having a more pronounced inhibitory effect on Gα12/13 signaling. This differential modulation of downstream pathways may offer a therapeutic advantage by selectively targeting pro-fibrotic signaling while potentially sparing other physiological functions of the LPA1 receptor.
Signaling Pathways
The LPA1 receptor couples to multiple G protein families, including Gαq, Gαi, and Gα12/13, to initiate a variety of downstream signaling cascades. This compound's activity as a NAM influences these pathways.
Gq Signaling Pathway
Activation of the Gq pathway by LPA1 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gi Signaling and β-arrestin Recruitment
Upon activation, the LPA1 receptor can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPCR activation promotes the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-independent signaling.
G12/13 Signaling Pathway
The G12/13 pathway activation by LPA1 leads to the activation of the small GTPase RhoA. This is mediated by Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal reorganization and has been strongly implicated in fibrotic processes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Back-Scattering Interferometry (BSI) for Binding Affinity
BSI is a label-free, free-solution technique that measures changes in the refractive index of a solution upon molecular binding.[7][8][9]
-
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for the LPA1 receptor.
-
Materials:
-
Purified LPA1 receptor preparation (e.g., in cell membranes or solubilized).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
BSI instrument.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Incubate a constant concentration of the LPA1 receptor preparation with each dilution of this compound until equilibrium is reached.
-
Introduce the samples into the microfluidic chip of the BSI instrument.
-
Measure the change in the refractive index for each sample relative to a control sample containing only the receptor preparation.
-
Plot the change in refractive index as a function of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., one-site or two-site binding) to determine the Kd value(s).
-
β-arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor using enzyme fragment complementation technology.[10][11][12]
-
Objective: To quantify the inhibitory effect of this compound on LPA-induced β-arrestin recruitment to the LPA1 receptor.
-
Materials:
-
PathHunter® β-Arrestin cell line co-expressing a ProLink™-tagged LPA1 receptor and an Enzyme Acceptor-tagged β-arrestin.
-
Cell plating reagent.
-
LPA agonist.
-
This compound.
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom assay plates.
-
-
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the 384-well plates at the recommended density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Compound Addition: Add the this compound dilutions to the cell plates and incubate for a pre-determined time.
-
Agonist Stimulation: Add a fixed concentration of LPA (typically EC80) to the wells to stimulate β-arrestin recruitment.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the PathHunter® Detection Reagents to each well.
-
Signal Measurement: After a further incubation period, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal as a function of this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay (FLIPR® Calcium 4 Assay Kit)
This fluorescence-based assay measures changes in intracellular calcium concentration following GPCR activation.[2][13]
-
Objective: To determine the inhibitory effect of this compound on LPA-induced calcium mobilization.
-
Materials:
-
A cell line endogenously or exogenously expressing the LPA1 receptor.
-
FLIPR® Calcium 4 Assay Kit (Component A: fluorescent dye, Component B: buffer).
-
LPA agonist.
-
This compound.
-
384-well black-wall, clear-bottom assay plates.
-
FLIPR® or FlexStation® instrument.
-
-
Procedure:
-
Cell Plating: Plate the cells in the 384-well plates and incubate overnight.
-
Dye Loading: Prepare the FLIPR® Calcium 4 Assay Kit loading buffer by dissolving Component A in Component B. Add an equal volume of the loading buffer to each well containing cells and incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of LPA in a separate compound plate.
-
Assay: Place both the cell plate and the compound plate into the FLIPR® instrument. The instrument will add the compounds to the cells and immediately begin to measure the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
RhoA Activation Assay (Rhotekin-RBD Pulldown)
This assay measures the level of active, GTP-bound RhoA in cell lysates.[14][15][16][17][18]
-
Objective: To assess the effect of this compound on LPA-induced RhoA activation.
-
Materials:
-
Cell line expressing the LPA1 receptor.
-
LPA agonist.
-
This compound.
-
Lysis buffer.
-
Rhotekin-RBD agarose beads.
-
Anti-RhoA antibody.
-
Reagents for Western blotting.
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with LPA.
-
Cell Lysis: Lyse the cells on ice with a suitable lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pulldown: Incubate the cleared lysates with Rhotekin-RBD agarose beads to specifically pull down GTP-bound (active) RhoA.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA.
-
Quantification: Quantify the band intensities to determine the relative levels of RhoA activation in different treatment conditions.
-
Preclinical and Clinical Development Status
As of late 2025, there is limited publicly available information regarding the clinical development of this compound. The available data primarily focuses on its preclinical characterization. Compounds targeting the LPA1 receptor are of significant interest for fibrotic diseases, and several have entered clinical trials. The unique negative allosteric modulatory mechanism of this compound may offer a differentiated profile, but further studies are required to establish its therapeutic potential and safety in humans.
Conclusion
This compound is a well-characterized negative allosteric modulator of the LPA1 receptor with demonstrated in vitro potency. Its biased signaling profile, particularly its strong inhibition of the pro-fibrotic G12/13-RhoA pathway, makes it an intriguing candidate for the treatment of fibrotic diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of this compound and other LPA1 modulators. Further preclinical and clinical investigations will be crucial in determining the ultimate utility of this compound in a clinical setting.
References
- 2. moleculardevices.com [moleculardevices.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LPA Receptor | Ambeed.com [ambeed.com]
- 5. This compound | CAS#:1664335-55-0 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Membrane-Ligand Interactions Using Backscattering Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molsense.com [molsense.com]
- 9. molsense.com [molsense.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. abcam.com [abcam.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. tandfonline.com [tandfonline.com]
Preliminary Efficacy of TAK-615: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy studies of TAK-615, a novel small molecule targeting the lysophosphatidic acid receptor 1 (LPA1). The available data, primarily from in vitro preclinical studies, characterizes this compound as a negative allosteric modulator (NAM) of the LPA1 receptor, a key player in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).
Executive Summary
This compound demonstrates high-affinity binding to the human LPA1 receptor and acts as a negative allosteric modulator, partially inhibiting LPA-induced downstream signaling pathways. To date, no in vivo efficacy data from animal models or results from human clinical trials for this compound have been made publicly available. The following sections detail the available preclinical data, experimental methodologies, and the underlying signaling pathway.
In Vitro Efficacy of this compound
The preliminary efficacy of this compound has been characterized through a series of in vitro assays assessing its binding affinity and functional inhibition of the LPA1 receptor.
Binding Affinity
This compound exhibits a high affinity for the human LPA1 receptor, with a binding profile best described by a two-site model.[1]
| Parameter | Value (nM) | Assay Method |
| High-Affinity Dissociation Constant (KdHi) | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) |
| Low-Affinity Dissociation Constant (KdLo) | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) |
Functional Activity
This compound has been shown to partially inhibit LPA-induced signaling in functional assays.
| Assay | Cell Line | Parameter | Value |
| Calcium Mobilization | RH7777 expressing hLPA1 | IC50 | 91 ± 30 nM |
| % Inhibition (at 10 µM) | ~60% | ||
| β-Arrestin Recruitment | CHO-K1 expressing hLPA1 | IC50 | 23 ± 13 nM |
| % Inhibition (at 10 µM) | ~40%[1] |
Mechanism of Action: LPA1 Receptor Signaling
This compound functions as a negative allosteric modulator of the LPA1 receptor.[2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), couples to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades implicated in fibrosis.
Experimental Protocols
Detailed experimental protocols for the key in vitro assays are outlined below. These are representative protocols based on publicly available information and standard laboratory practices.
LPA1 Receptor Binding Assay (Back-Scattering Interferometry)
This assay measures the direct binding of this compound to the LPA1 receptor.
Protocol:
-
Receptor Preparation: Purified human LPA1 receptor is reconstituted into a suitable membrane mimetic, such as nanodiscs.
-
Ligand Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
Incubation: The LPA1 receptor preparation is incubated with each concentration of this compound to allow binding to reach equilibrium.
-
Measurement: The binding signal is measured using a back-scattering interferometer, which detects changes in molecular conformation and hydration upon ligand binding.
-
Data Analysis: The binding data is plotted against the ligand concentration and fitted to a suitable binding model (e.g., one-site or two-site) to determine the dissociation constant (Kd).
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LPA-induced intracellular calcium release.
Protocol:
-
Cell Culture: RH7777 cells stably expressing the human LPA1 receptor are cultured to an appropriate confluency and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, according to the manufacturer's instructions.
-
Compound Addition: A serial dilution of this compound is added to the wells, and the plate is incubated for a defined period.
-
Agonist Stimulation: An EC80 concentration of LPA is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a plate reader with a fluidics module (e.g., FlexStation).
-
Data Analysis: The dose-response curve for this compound inhibition is generated, and the IC50 value is calculated.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This assay quantifies the ability of this compound to inhibit LPA-induced recruitment of β-arrestin to the LPA1 receptor.
Protocol:
-
Cell Plating: PathHunter CHO-K1 cells co-expressing the LPA1 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are seeded into 384-well plates.
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Incubation: The cells are pre-incubated with the compound for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: An EC80 concentration of LPA is added to the wells, and the plate is incubated for a further period (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented β-galactosidase enzyme is added.
-
Signal Measurement: The resulting chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The inhibitory dose-response curve for this compound is plotted, and the IC50 value is determined.
In Vivo Efficacy and Clinical Development Status
As of the latest available information, there are no published preclinical studies of this compound in animal models of pulmonary fibrosis, such as the bleomycin-induced fibrosis model. Furthermore, a search of clinical trial registries does not indicate any ongoing or completed clinical trials for this compound in idiopathic pulmonary fibrosis or other indications.
Conclusion and Future Directions
The preliminary in vitro data for this compound establish its mechanism of action as a high-affinity negative allosteric modulator of the LPA1 receptor. It demonstrates partial inhibition of key downstream signaling pathways implicated in fibrosis. However, the lack of in vivo efficacy and clinical data represents a significant gap in the understanding of its therapeutic potential. Future studies should focus on evaluating the efficacy and safety of this compound in relevant animal models of fibrotic diseases to support its potential progression into clinical development.
References
In-depth Technical Guide: The Biological Activity and Function of TAK-615
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-615 is a novel, orally bioavailable, small molecule that acts as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that plays a critical role in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). By binding to an allosteric site on the LPA1 receptor, this compound inhibits its signaling in a non-competitive manner, offering a differentiated therapeutic approach. This document provides a comprehensive overview of the preclinical biological activity and function of this compound, including its binding characteristics, in vitro pharmacology, and effects in a key preclinical model of lung fibrosis. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.
Introduction to this compound and its Target: The LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of GPCRs. The LPA1 receptor, in particular, is a key mediator of fibroblast activation, proliferation, and differentiation into myofibroblasts, which are central to the excessive deposition of extracellular matrix characteristic of fibrosis.[1][2] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy for fibrotic diseases.
This compound is a potent and selective negative allosteric modulator of the human LPA1 receptor.[3][4] Unlike orthosteric antagonists that compete with the endogenous ligand LPA for the same binding site, NAMs like this compound bind to a distinct site on the receptor. This allosteric modulation results in a conformational change that reduces the receptor's ability to respond to LPA, leading to a ceiling effect on the inhibition of signaling pathways.[3][4] This unique mechanism of action may offer advantages in terms of safety and efficacy.
Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized through a series of in vitro assays, quantifying its binding affinity and functional inhibition of LPA1 signaling pathways.
| Assay Type | Parameter | This compound Value | Reference Compound (BMS-986202) Value |
| Receptor Binding | |||
| Back-Scattering Interferometry | High-Affinity Kd | 1.7 ± 0.5 nM | Not Reported |
| Low-Affinity Kd | 14.5 ± 12.1 nM | Not Reported | |
| Functional Assays | |||
| β-Arrestin Recruitment | IC50 | 23 ± 13 nM | 9 ± 1 nM |
| % Inhibition @ 10 µM | ~40% | 100% | |
| Calcium Mobilization (Gαq) | IC50 | 91 ± 30 nM | 18 ± 2.2 nM |
| % Inhibition @ 10 µM | ~60% | 100% | |
| cAMP Inhibition (Gαi) | % Inhibition | No Inhibition | 100% (IC50 = 34 ± 3 nM) |
| [35S]-GTPγS Binding (Gαi) | % Inhibition | No Inhibition | 100% |
| RhoA Activation (Gα12/13) | % Inhibition | Data Not Available | 100% |
Table 1: Summary of in vitro quantitative data for this compound.[3][5]
Signaling Pathways Modulated by this compound
Activation of the LPA1 receptor by LPA initiates multiple downstream signaling cascades through the coupling of different G proteins (Gαq, Gαi, and Gα12/13) and β-arrestin. This compound demonstrates biased antagonism, selectively inhibiting certain pathways while having no effect on others.
Caption: LPA1 Receptor Signaling and this compound Inhibition.
As illustrated, this compound partially inhibits Gαq-mediated calcium mobilization and β-arrestin recruitment.[3][5] Notably, it does not affect Gαi-mediated signaling, as evidenced by the lack of inhibition in cAMP and GTPγS binding assays.[3] This biased signaling profile distinguishes this compound from pan-antagonists and may contribute to a more targeted therapeutic effect.
Experimental Protocols
Radioligand Binding Assay (Back-Scattering Interferometry)
This label-free technique was utilized to determine the binding affinity of this compound to the human LPA1 receptor.
-
Materials:
-
HEK293 cell membranes expressing the human LPA1 receptor.
-
This compound compound series.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4.
-
-
Procedure:
-
A solution of LPA1-expressing cell membranes is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The membrane preparation is mixed with each dilution of this compound.
-
The change in refractive index upon binding is measured using a back-scattering interferometer.
-
Binding data is analyzed using a one-site or two-site binding model to determine the dissociation constant (Kd).
-
β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to inhibit LPA-induced recruitment of β-arrestin to the LPA1 receptor. A common method is the PathHunter™ assay.
-
Materials:
-
CHO-K1 cells co-expressing the LPA1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
LPA (agonist).
-
This compound.
-
PathHunter™ detection reagents.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated overnight.
-
Cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
LPA is added to the wells to stimulate β-arrestin recruitment.
-
After a 90-minute incubation, PathHunter™ detection reagents are added.
-
The resulting chemiluminescent signal, proportional to β-arrestin recruitment, is measured using a luminometer.
-
Data is normalized to controls and IC50 values are calculated.
-
Calcium Mobilization Assay
This assay measures the inhibition of LPA-induced intracellular calcium release, a downstream event of Gαq activation.
-
Materials:
-
RH7777 cells stably expressing the human LPA1 receptor.
-
LPA (agonist).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and grown to confluency.
-
Cells are loaded with the calcium-sensitive dye for 1 hour at 37°C.
-
The plate is washed to remove excess dye.
-
Cells are pre-incubated with different concentrations of this compound for 15 minutes.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is recorded.
-
LPA is added to the wells, and the change in fluorescence is monitored in real-time.
-
The peak fluorescence response is used to determine the level of inhibition and calculate the IC50.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the in vivo efficacy of anti-fibrotic compounds.
-
Animal Model:
-
C57BL/6 mice (8-10 weeks old).
-
-
Procedure:
-
Mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
This compound or vehicle is administered orally, once or twice daily, starting from a specified day post-bleomycin instillation (e.g., day 7 or 14) to model therapeutic intervention.
-
At the end of the study (e.g., day 21 or 28), mice are euthanized.
-
Lungs are harvested for analysis.
-
-
Endpoints:
-
Histology: Lungs are fixed, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Content: Lung collagen levels are quantified using a hydroxyproline assay.
-
Gene Expression: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) by qPCR.
-
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a potent and selective negative allosteric modulator of the LPA1 receptor with a distinct, biased inhibitory profile. It effectively inhibits pro-fibrotic signaling pathways, such as Gαq-mediated calcium mobilization and β-arrestin recruitment, while sparing Gαi-mediated pathways. Preclinical studies in a bleomycin-induced lung fibrosis model have demonstrated its potential as an anti-fibrotic agent. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of idiopathic pulmonary fibrosis and other fibrotic conditions. The unique mechanism of action of this compound warrants continued exploration in clinical settings.
References
TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor is implicated in the pathophysiology of various fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), making it a compelling target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action as a NAM, detailed experimental protocols for its characterization, and a summary of its effects on LPA1-mediated signaling pathways.
Mechanism of Action
This compound functions as a negative allosteric modulator, binding to a site on the LPA1 receptor that is distinct from the orthosteric site where the endogenous ligand LPA binds.[3] This allosteric binding event modulates the receptor's conformation, leading to a reduction in the affinity and/or efficacy of LPA. A key characteristic of this compound is its partial inhibition of LPA-induced signaling, a hallmark of NAMs.[1][2] This is in contrast to competitive antagonists that bind to the orthosteric site and can completely block the effects of the agonist. The allosteric nature of this compound offers potential advantages, including a ceiling effect on its inhibitory activity and the possibility of greater subtype selectivity.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound, demonstrating its binding affinity and potency in various functional assays.
Table 1: Binding Affinity of this compound for the Human LPA1 Receptor
| Parameter | Value (nM) | Assay Method |
| High-Affinity Kd | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) |
| Low-Affinity Kd | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) |
Data sourced from MedchemExpress and TargetMol.[1][2]
Table 2: In Vitro Functional Potency of this compound
| Assay | Parameter | Value (nM) | Percent Inhibition |
| Calcium Mobilization | IC50 | 91 ± 30 | ~60% at 10 µM |
| β-Arrestin Recruitment | IC50 | 23 ± 13 | ~40% at 10 µM |
| cAMP Inhibition | - | No significant inhibition observed | - |
| RhoA Activation | - | Inhibitory effect observed, specific IC50 not reported | - |
Data sourced from MedchemExpress and a study by Ellery et al.[1][3]
Signaling Pathways
The LPA1 receptor couples to multiple G protein families, primarily Gq/11, Gi/o, and G12/13, to initiate a variety of downstream signaling cascades that regulate key cellular processes such as proliferation, migration, and cytoskeletal rearrangement.
LPA1 Receptor Signaling Overview
Caption: Overview of LPA1 receptor signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Back-Scattering Interferometry (BSI) for Binding Affinity
This label-free, free-solution technique measures changes in the refractive index of a solution upon molecular binding to determine binding affinities.
-
Instrumentation: A BSI instrument equipped with a helium-neon laser and a microfluidic channel.
-
Procedure:
-
Prepare purified LPA1 receptor reconstituted in a suitable buffer.
-
Serially dilute this compound to a range of concentrations.
-
Inject the LPA1 receptor solution into the microfluidic channel to establish a baseline.
-
Sequentially inject the different concentrations of this compound and measure the change in the interference pattern.
-
The binding-induced change in the refractive index is proportional to the amount of bound ligand.
-
Fit the data to a one-site or two-site binding model to determine the dissociation constant (Kd).
-
Caption: Experimental workflow for determining binding affinity using BSI.
Calcium Mobilization Assay (Gq/11 Pathway)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway.
-
Cell Line: A cell line endogenously or recombinantly expressing the human LPA1 receptor (e.g., RH7777 cells).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), HEPES, probenecid, LPA.
-
Procedure:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with an EC80 concentration of LPA.
-
Measure the fluorescence intensity immediately using a fluorescence plate reader.
-
Calculate the percent inhibition of the LPA-induced calcium response by this compound and determine the IC50 value.
-
References
The Pharmacology of TAK-615: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-615 is a novel small molecule identified as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1] LPA1 is a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, particularly pulmonary fibrosis. By binding to an allosteric site on the LPA1 receptor, this compound modulates the receptor's response to its endogenous ligand, lysophosphatidic acid (LPA). This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro functional activity, and the signaling pathways it modulates. While preclinical pharmacokinetic and in vivo efficacy data, as well as clinical trial information, are not extensively available in the public domain, this document consolidates the current understanding of this compound's pharmacological profile based on published research.
Introduction to this compound and its Target: LPA1
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of GPCRs, including the LPA1 receptor.[2] The LPA-LPA1 signaling axis is a key driver of fibrosis, promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, which are critical for extracellular matrix deposition.[3] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy for fibrotic diseases.
This compound is a negative allosteric modulator of the LPA1 receptor, meaning it binds to a site topographically distinct from the orthosteric site where LPA binds.[1][4] This allosteric modulation results in a partial inhibition of the receptor's response to LPA.[1] Notably, the apparent binding affinity of this compound is enhanced in the presence of LPA, a characteristic feature of some allosteric modulators.[4][5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with the human LPA1 receptor.
Table 1: Binding Affinity of this compound for the Human LPA1 Receptor
| Parameter | Value (nM) | Assay Method | Reference |
| High-Affinity Dissociation Constant (KdHi) | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) | [1] |
| Low-Affinity Dissociation Constant (KdLo) | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) | [1] |
Table 2: In Vitro Functional Activity of this compound at the Human LPA1 Receptor
| Assay | Parameter | Value (nM) | % Inhibition at 10 µM | Reference |
| β-Arrestin Recruitment | IC50 | 23 ± 13 | ~40% | [1] |
| Calcium Mobilization | IC50 | 91 ± 30 | ~60% | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as a negative allosteric modulator of the LPA1 receptor. This mechanism involves binding to an allosteric site on the receptor, which in turn alters the conformational changes induced by the binding of the endogenous ligand, LPA, at the orthosteric site. This results in a partial dampening of the downstream signaling cascades initiated by LPA1 activation.
The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[2] Activation of these G proteins leads to the modulation of various second messenger systems and effector proteins, as depicted in the signaling pathway diagram below.
Caption: LPA1 receptor signaling pathway and the modulatory effect of this compound.
Experimental Protocols
Detailed experimental protocols specific to the studies on this compound are not publicly available. However, this section provides comprehensive, generic protocols for the key assays used to characterize its pharmacology.
Back-Scattering Interferometry (BSI) for Binding Affinity
BSI is a label-free technique that measures changes in the refractive index of a solution upon molecular binding.
Protocol Outline:
-
Preparation of Reagents:
-
Prepare purified LPA1 receptor, typically in a lipid-based formulation like liposomes or nanodiscs, to maintain its native conformation.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in an appropriate assay buffer.
-
-
Instrumentation Setup:
-
Calibrate the BSI instrument according to the manufacturer's instructions.
-
Equilibrate the microfluidic chip with the assay buffer.
-
-
Binding Measurement:
-
Inject the LPA1 receptor preparation into the microfluidic chip.
-
Sequentially inject the different concentrations of this compound and allow the binding to reach equilibrium.
-
Measure the change in the refractive index for each concentration.
-
-
Data Analysis:
-
Plot the change in refractive index against the concentration of this compound.
-
Fit the data to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant(s) (Kd).
-
Caption: Workflow for determining binding affinity using Back-Scattering Interferometry.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor.
Protocol Outline:
-
Cell Culture and Plating:
-
Culture cells stably expressing the LPA1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a 96-well or 384-well microplate and incubate overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of an LPA1 agonist (e.g., LPA) at a concentration that elicits a submaximal response (EC80).
-
Pre-incubate the cells with the this compound dilutions for a specified time.
-
Add the LPA1 agonist to stimulate the cells.
-
-
Detection:
-
After incubation, add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the concentration of this compound and fit to a dose-response curve to determine the IC50.
-
Caption: Workflow for the β-Arrestin recruitment assay.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following LPA1 receptor activation.
Protocol Outline:
-
Cell Culture and Plating:
-
Culture cells endogenously or recombinantly expressing the LPA1 receptor.
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well microplate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate to allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of an LPA1 agonist.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions, followed by the LPA1 agonist.
-
Continuously measure the fluorescence intensity to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the response against the concentration of this compound to determine the IC50.
-
Caption: Workflow for the calcium mobilization assay.
Preclinical and Clinical Development Status
As of the latest available information, there is a lack of publicly accessible data regarding the preclinical pharmacokinetics (absorption, distribution, metabolism, and excretion), in vivo efficacy in animal models of fibrosis, and the clinical trial status of this compound. Searches of clinical trial registries and Takeda's public pipeline information did not yield specific results for this compound.
Conclusion
This compound is a negative allosteric modulator of the LPA1 receptor with high binding affinity and partial inhibitory activity in in vitro functional assays. Its mechanism of action, targeting a key receptor in fibrotic pathways, positions it as a compound of interest for further investigation in the context of diseases such as pulmonary fibrosis. However, a comprehensive understanding of its therapeutic potential is currently limited by the absence of publicly available preclinical in vivo and clinical data. Further studies are required to elucidate the full pharmacological profile of this compound and to determine its potential as a therapeutic agent.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAK-615 in In Vitro Fibrosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. Transforming Growth Factor-beta (TGF-β) is a key cytokine that drives fibrosis by promoting the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. A hallmark of this transition is the increased expression of alpha-smooth muscle actin (α-SMA) and the deposition of collagen, primarily collagen type I.
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is implicated in the pathogenesis of fibrosis, and its inhibition presents a promising therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in in vitro fibrosis assays to evaluate its anti-fibrotic potential, particularly in the context of TGF-β-induced fibroblast activation.
Mechanism of Action: LPA1 and TGF-β Crosstalk in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its receptor LPA1, activates downstream signaling pathways promoting cell proliferation, migration, and survival. In the context of fibrosis, the LPA1 pathway is known to crosstalk with the TGF-β signaling cascade, amplifying the pro-fibrotic response.
Signaling Pathway Overview:
Crosstalk between LPA1 and TGF-β signaling pathways in fibrosis.
Data Presentation
While specific quantitative data for this compound's direct inhibition of TGF-β-induced α-SMA and collagen deposition in primary human lung fibroblasts is not available in the public domain at this time, the following tables present the known activity of this compound on its direct target, the LPA1 receptor, and provide a template for how to present data from the described in vitro fibrosis assays.
Table 1: In Vitro Activity of this compound on LPA1 Receptor [1]
| Assay | Cell Line | Ligand | Parameter | This compound Value |
| Radioligand Binding | Membranes expressing human LPA1 | N/A | High-affinity Kd | 1.7 ± 0.5 nM |
| Radioligand Binding | Membranes expressing human LPA1 | N/A | Low-affinity Kd | 14.5 ± 12.1 nM |
| β-arrestin Recruitment | Cells expressing human LPA1 | LPA | IC50 | 23 ± 13 nM (~40% inhibition at 10 µM) |
| Calcium Mobilization | Cells expressing human LPA1 | LPA | IC50 | 91 ± 30 nM (~60% inhibition at 10 µM) |
Table 2: Template for Presenting this compound Data in TGF-β-Induced Fibroblast to Myofibroblast Differentiation Assay
| Treatment Group | This compound Conc. (nM) | α-SMA Expression (Normalized Intensity) | % Inhibition of α-SMA Expression |
| Vehicle Control | 0 | Value | 0% |
| TGF-β (10 ng/mL) | 0 | Value | N/A |
| TGF-β + this compound | 1 | Value | Calculated Value |
| TGF-β + this compound | 10 | Value | Calculated Value |
| TGF-β + this compound | 100 | Value | Calculated Value |
| TGF-β + this compound | 1000 | Value | Calculated Value |
| IC50 | N/A | N/A | Calculated Value |
Table 3: Template for Presenting this compound Data in TGF-β-Induced Collagen Deposition Assay
| Treatment Group | This compound Conc. (nM) | Collagen I Deposition (µ g/well ) | % Inhibition of Collagen Deposition |
| Vehicle Control | 0 | Value | 0% |
| TGF-β (10 ng/mL) | 0 | Value | N/A |
| TGF-β + this compound | 1 | Value | Calculated Value |
| TGF-β + this compound | 10 | Value | Calculated Value |
| TGF-β + this compound | 100 | Value | Calculated Value |
| TGF-β + this compound | 1000 | Value | Calculated Value |
| IC50 | N/A | N/A | Calculated Value |
Experimental Protocols
The following are detailed protocols for inducing fibrosis in primary human lung fibroblasts using TGF-β1 and assessing the anti-fibrotic effects of this compound.
Protocol 1: TGF-β1-Induced Fibroblast to Myofibroblast Differentiation Assay
This assay quantifies the differentiation of fibroblasts into myofibroblasts by measuring the expression of α-SMA.
Experimental Workflow:
Workflow for α-SMA immunofluorescence assay.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Serum-Free Basal Medium
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound (dissolved in DMSO)
-
96-well black, clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-α-Smooth Muscle Actin (α-SMA) antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HLFs in a 96-well imaging plate at a density of 5,000-10,000 cells per well in FGM. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.
-
Serum Starvation: After 24 hours, aspirate the FGM and wash the cells once with PBS. Replace the medium with serum-free basal medium and incubate for 24 hours to synchronize the cells.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free basal medium. The final DMSO concentration should be kept below 0.1%. Add the this compound dilutions to the appropriate wells and incubate for 1 hour. Include vehicle control wells (DMSO only).
-
TGF-β1 Stimulation: Prepare a solution of TGF-β1 in serum-free basal medium at a final concentration of 10 ng/mL. Add the TGF-β1 solution to all wells except for the vehicle control wells. Incubate the plate for 48 hours.
-
Fixation and Permeabilization:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.
-
Dilute the primary anti-α-SMA antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody and DAPI in Blocking Buffer. Protect from light.
-
Aspirate the wash buffer and add the secondary antibody/DAPI solution. Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system. Capture images of both the α-SMA staining and the DAPI nuclear stain.
-
Quantify the fluorescence intensity of α-SMA staining per cell. Normalize the α-SMA intensity to the cell number (DAPI count) for each well.
-
Calculate the percentage inhibition of α-SMA expression for each concentration of this compound relative to the TGF-β1-stimulated control.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Protocol 2: TGF-β1-Induced Collagen Deposition Assay (Sircol Assay)
This assay quantifies the amount of newly synthesized and deposited soluble collagen in the cell culture supernatant and extracellular matrix.
Experimental Workflow:
Workflow for Sircol collagen assay.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Serum-Free Basal Medium
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound (dissolved in DMSO)
-
24-well or 48-well cell culture plates
-
Sircol™ Soluble Collagen Assay Kit
-
Microplate reader capable of measuring absorbance at 555 nm
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1, using a 24-well or 48-well plate.
-
Compound Pre-treatment: Follow step 3 from Protocol 1.
-
TGF-β1 Stimulation: Prepare a solution of TGF-β1 in serum-free basal medium at a final concentration of 10 ng/mL. Add the TGF-β1 solution to all wells except for the vehicle control wells. Incubate the plate for 72 hours.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 10,000 x g for 5 minutes to remove any cellular debris.
-
Cell Layer (ECM): Gently wash the cell layer twice with PBS. Add an appropriate volume of 0.5 M acetic acid containing pepsin (as per the Sircol kit instructions) to each well to extract the collagen from the extracellular matrix. Incubate at 4°C overnight with gentle shaking. Collect the acetic acid extract.
-
-
Sircol Collagen Assay:
-
Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay.
-
Briefly, this involves precipitating the collagen with the Sircol dye reagent, centrifuging to pellet the collagen-dye complex, washing to remove unbound dye, and then resolubilizing the bound dye.
-
-
Quantification:
-
Measure the absorbance of the resolubilized dye at 555 nm using a microplate reader.
-
Prepare a standard curve using the collagen standard provided in the kit.
-
Calculate the concentration of collagen in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of collagen deposition for each concentration of this compound relative to the TGF-β1-stimulated control.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Conclusion
These application notes provide a comprehensive framework for evaluating the anti-fibrotic efficacy of this compound in vitro. The provided protocols for assessing TGF-β1-induced myofibroblast differentiation and collagen deposition are robust and widely accepted methods in fibrosis research. By antagonizing the LPA1 receptor, this compound is expected to attenuate the pro-fibrotic signaling cascade, leading to a reduction in α-SMA expression and collagen synthesis. The generation of quantitative dose-response data using these assays will be crucial in determining the potency of this compound as a potential therapeutic agent for fibrotic diseases.
References
Application Notes and Protocols for Investigating JNK Inhibition in Primary Lung Fibroblasts
Disclaimer: As of the latest update, specific data regarding the compound "TAK-615" and its direct effects on primary lung fibroblasts are not publicly available. The following application notes and protocols are based on the established role of the c-Jun N-terminal kinase (JNK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathways in pulmonary fibrosis and the effects of representative inhibitors of these pathways. These protocols provide a framework for researchers to investigate novel therapeutic agents targeting these pathways in the context of lung fibroblast activation.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the lung tissue and irreversible loss of lung function.[1][2] Lung fibroblasts, and their differentiation into myofibroblasts, are key cellular mediators of this fibrotic process.[3][4] The activation of these cells is driven by various pro-fibrotic stimuli, including Transforming Growth Factor-β (TGF-β), which in turn activates downstream signaling cascades such as the JNK and TAK1 pathways.[5][6][7][8]
Inhibition of these signaling pathways represents a promising therapeutic strategy to attenuate fibrosis. For instance, inhibitors of JNK and TAK1 have been shown to reduce inflammation and fibrosis in preclinical models.[5] This document provides detailed protocols for researchers to study the effects of a hypothetical JNK inhibitor, referred to here as "Compound X" (as a proxy for a compound like this compound), on primary human lung fibroblasts.
Signaling Pathways in Lung Fibroblast Activation
The activation of lung fibroblasts by pro-fibrotic mediators like TGF-β involves a complex network of intracellular signaling pathways. TAK1 is a key upstream kinase that can be activated by TGF-β and other stimuli, leading to the subsequent activation of downstream pathways, including the JNK and p38 MAPK pathways.[5] The JNK pathway, in particular, plays a crucial role in regulating gene expression associated with fibroblast proliferation, differentiation, and ECM production.
Caption: Simplified signaling cascade of TGF-β-induced fibroblast activation via the TAK1-JNK pathway.
Experimental Protocols
The following protocols outline the necessary steps to culture primary human lung fibroblasts and assess the efficacy of a JNK inhibitor.
Isolation and Culture of Primary Human Lung Fibroblasts
This protocol is adapted from established methods for isolating and culturing primary lung fibroblasts.[9][10]
Materials:
-
Human lung tissue (obtained with appropriate ethical approval)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Collagenase Type I
-
DNase I
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Mince the lung tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of collagenase I and DNase I in DMEM for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzyme activity with DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and penicillin-streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days. Fibroblasts will adhere and proliferate.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Cells between passages 3 and 8 are recommended for experiments.
Treatment of Primary Lung Fibroblasts with a JNK Inhibitor
Materials:
-
Primary human lung fibroblasts (passages 3-8)
-
DMEM with 10% FBS
-
Serum-free DMEM
-
TGF-β1 (recombinant human)
-
JNK inhibitor (Compound X)
-
DMSO (vehicle control)
Procedure:
-
Seed primary lung fibroblasts in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of the JNK inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the desired time points (e.g., 24, 48, 72 hours) depending on the downstream assay.
Western Blot Analysis for Fibrosis Markers
Purpose: To assess the effect of the JNK inhibitor on the expression of key fibrotic proteins.
Procedure:
-
Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against α-smooth muscle actin (α-SMA), Collagen I, Fibronectin, phosphorylated-c-Jun (p-c-Jun), total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Purpose: To measure the effect of the JNK inhibitor on the mRNA levels of fibrotic genes.
Procedure:
-
After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., ACTA2, COL1A1, FN1) and a housekeeping gene (e.g., GAPDH or B2M).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Proliferation Assay
Purpose: To evaluate the impact of the JNK inhibitor on fibroblast proliferation.
Procedure:
-
Seed fibroblasts in a 96-well plate and treat as described in Protocol 2.
-
At the end of the treatment period, add a proliferation reagent (e.g., WST-1 or MTT) to each well.
-
Incubate for the recommended time and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control group.
Experimental Workflow Diagram
Caption: Workflow for evaluating a JNK inhibitor in primary lung fibroblasts.
Expected Quantitative Data
The following tables present hypothetical data that could be generated from the described experiments, illustrating the potential anti-fibrotic effects of a JNK inhibitor.
Table 1: Effect of Compound X on Fibrosis-Related Gene Expression
| Treatment Group | ACTA2 (Fold Change) | COL1A1 (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (5 ng/mL) | 5.2 ± 0.5 | 6.8 ± 0.7 |
| TGF-β1 + Cmpd X (1 µM) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| TGF-β1 + Cmpd X (10 µM) | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 2: Effect of Compound X on Fibroblast Proliferation
| Treatment Group | Proliferation (% of Control) |
| Vehicle Control | 100 ± 5 |
| TGF-β1 (5 ng/mL) | 180 ± 12 |
| TGF-β1 + Cmpd X (1 µM) | 125 ± 8 |
| TGF-β1 + Cmpd X (10 µM) | 105 ± 6 |
Table 3: Densitometric Analysis of Protein Expression
| Treatment Group | p-c-Jun / Total c-Jun | α-SMA / GAPDH | Collagen I / GAPDH |
| Vehicle Control | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.4 ± 0.08 |
| TGF-β1 (5 ng/mL) | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.1 ± 0.4 |
| TGF-β1 + Cmpd X (1 µM) | 0.6 ± 0.1 | 0.8 ± 0.15 | 0.9 ± 0.2 |
| TGF-β1 + Cmpd X (10 µM) | 0.3 ± 0.07 | 0.4 ± 0.09 | 0.5 ± 0.1 |
Conclusion
The protocols and expected data presented here provide a comprehensive guide for the preclinical evaluation of JNK inhibitors in the context of pulmonary fibrosis. By assessing the impact of such compounds on key pro-fibrotic responses in primary human lung fibroblasts, researchers can gain valuable insights into their therapeutic potential. While specific information on this compound is not currently available, the methodologies described are applicable to any novel inhibitor targeting the JNK or related signaling pathways.
References
- 1. meritcro.com [meritcro.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Lung Fibrosis Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thy-1 Expression Regulates the Ability of Rat Lung Fibroblasts to Activate Transforming Growth Factor-β in Response to Fibrogenic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RS4651 suppresses lung fibroblast activation via the TGF-β1/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TNAP is a novel regulator of cardiac fibrosis after myocardial infarction by mediating TGF-β/Smads and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Protocol for Isolation and Culture of Murine Neonatal Primary Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin Inhibits Transforming Growth Factor β1-Induced Fibrogenesis in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LPA1 Receptor Binding Assay Using TAK-615
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including fibrosis.[1][2] TAK-615 is a novel, potent, and selective negative allosteric modulator (NAM) of the LPA1 receptor.[3][4][5] As a NAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand LPA binds, thereby modulating the receptor's response to LPA.[3][6][7] This document provides detailed protocols for conducting an LPA1 receptor binding assay using this compound, along with a summary of its binding characteristics and an overview of the LPA1 signaling pathway.
Quantitative Data Summary
The binding affinity of this compound for the human LPA1 receptor has been characterized, revealing a two-site binding model. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description | Reference |
| High-Affinity Dissociation Constant (KdHi) | 1.7 ± 0.5 nM | Represents the high-affinity binding site of this compound to the LPA1 receptor. | [3][8] |
| Low-Affinity Dissociation Constant (KdLo) | 14.5 ± 12.1 nM | Represents the low-affinity binding site of this compound to the LPA1 receptor. | [3][8] |
| IC50 (β-arrestin assay) | 23 ± 13 nM | Concentration of this compound that inhibits 50% of the LPA-induced β-arrestin recruitment. This assay shows partial inhibition of ~40% at 10 µM. | [3] |
| IC50 (Calcium mobilization assay) | 91 ± 30 nM | Concentration of this compound that inhibits 50% of the LPA-induced calcium mobilization. This assay shows partial inhibition of ~60% at 10 µM. | [3] |
LPA1 Receptor Signaling Pathway
LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gi/o, Gq/11, and G12/13, leading to the activation of various downstream effector pathways that regulate a wide range of cellular responses.[9] These include cell proliferation, survival, migration, and cytoskeletal changes.[9]
Caption: LPA1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity of this compound for the LPA1 receptor.
Caption: Experimental Workflow for LPA1 Binding Assay.
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the LPA1 receptor. This protocol is a general guideline and may require optimization based on the specific cell line and radioligand used.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line overexpressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A suitable radiolabeled LPA1 receptor antagonist (e.g., [³H]-LPA or another high-affinity labeled antagonist).
-
This compound: Provided as a powder.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled LPA1 receptor antagonist.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Harvester and Scintillation Counter.
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[5] Store at -20°C.
-
Serial Dilutions of this compound: On the day of the experiment, prepare serial dilutions of this compound in the assay buffer. The final concentration range should be chosen to span the expected IC50 value (e.g., 0.1 nM to 10 µM).
-
Radioligand Working Solution: Dilute the radioligand in the assay buffer to a final concentration that is approximately equal to its Kd value.
-
Cell Membrane Preparation:
-
Homogenize cells expressing the LPA1 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[10] The optimal protein concentration for the assay should be determined empirically to ensure that the bound radioligand is less than 10% of the total radioligand added.[11]
-
Assay Procedure
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand working solution + 150 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand working solution + 150 µL of cell membrane suspension.
-
This compound Competition: 50 µL of each this compound dilution + 50 µL of radioligand working solution + 150 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10] The incubation time may need to be optimized.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This document provides a comprehensive guide for researchers interested in studying the interaction of this compound with the LPA1 receptor. The provided protocols and data serve as a valuable resource for initiating and conducting binding assays to further characterize the pharmacological properties of this and other LPA1 receptor modulators. It is important to note that the provided protocols are general and may require optimization for specific experimental conditions.
References
- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LPA Receptor | Ambeed.com [ambeed.com]
- 5. This compound | LPA Receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-615 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) that has been implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][4] By binding to an allosteric site on the LPA1 receptor, this compound inhibits its signaling, making it a valuable tool for research into fibrosis and other LPA1-mediated pathologies.[1][2] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 419.44 g/mol | [5] |
| Molecular Formula | C₂₅H₂₂FNO₄ | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility in DMSO | 120 - 125 mg/mL (approx. 286 - 298 mM) | [5][7] |
| Storage (Powder) | -20°C for up to 3 years | [5][6] |
| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.194 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.194 mg of this compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid dissolution.[5][7]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6]
-
Protocol 2: General Protocol for a Cell-Based Assay Using this compound DMSO Stock Solution
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, this compound concentration, and incubation time should be optimized for each experiment.
Materials:
-
Prepared this compound DMSO stock solution (e.g., 10 mM)
-
Cell culture medium appropriate for the cell line being used
-
Cultured cells of interest
-
Sterile multi-well plates (e.g., 96-well plate)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for viability, signaling pathway activation, etc.)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a multi-well plate at the desired density and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment. Note: It is crucial to first dilute the DMSO stock in a small volume of medium before adding it to the larger volume in the wells to avoid precipitation of the compound.[5] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
-
Assay Performance:
-
Following the incubation period, proceed with the specific assay according to the manufacturer's instructions. This could include assays for cell viability (e.g., MTT, CellTiter-Glo), apoptosis, or the measurement of specific signaling pathway readouts (e.g., Western blotting for phosphorylated proteins, reporter gene assays).
-
Visualizations
LPA1 Receptor Signaling Pathway
Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor (GPCR). This activation triggers the coupling of the receptor to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[5] These G proteins then initiate downstream signaling cascades that regulate a variety of cellular processes, including cell proliferation, migration, and survival. This compound, as a negative allosteric modulator, binds to a site on the LPA1 receptor distinct from the LPA binding site and inhibits these downstream signaling events.
Caption: LPA1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Preparing and Using this compound Stock Solution
The following diagram illustrates the general workflow from receiving the powdered compound to its application in a cell-based assay.
Caption: Workflow for preparing and using this compound in cell-based experiments.
References
- 1. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research Progress in the Molecular Mechanisms, Therapeutic Targets, and Drug Development of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TAK-615 Calcium Mobilization Assay
Introduction
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] The LPA1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to Gαq/11 proteins to initiate a signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which in turn binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes, such as Fluo-4 AM. This application note provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory activity of this compound on the LPA1 receptor.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit LPA-induced intracellular calcium mobilization in cells recombinantly expressing the human LPA1 receptor. Cells are first loaded with Fluo-4 AM, a membrane-permeable dye that is cleaved by intracellular esterases to the fluorescent, calcium-sensitive indicator Fluo-4.[4][5] The baseline fluorescence is measured before the addition of the test compound (this compound) and subsequently the agonist (LPA). As a NAM, this compound is expected to decrease the calcium response elicited by LPA. The fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored using a fluorescence plate reader.
Quantitative Data for this compound
The following table summarizes the reported binding and functional data for this compound in relation to the LPA1 receptor.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | |||
| High Affinity (KdHi) | 1.7 ± 0.5 nM | Radioligand Binding | [1] |
| Low Affinity (KdLo) | 14.5 ± 12.1 nM | Radioligand Binding | [1] |
| Functional Activity (IC50) | |||
| Calcium Mobilization | 91 ± 30 nM (with ~60% inhibition at 10 µM) | Fluo-4 Calcium Assay | [1][6] |
| β-arrestin Recruitment | 23 ± 13 nM (with ~40% inhibition at 10 µM) | β-arrestin Assay | [1] |
Signaling Pathway and Experimental Workflow
LPA1 Receptor Signaling Pathway and Inhibition by this compound
Caption: LPA1 receptor signaling cascade leading to calcium mobilization and its allosteric inhibition by this compound.
Experimental Workflow for this compound Calcium Mobilization Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPA Receptor | Ambeed.com [ambeed.com]
- 3. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.com [abcam.com]
- 6. This compound | LPA Receptor | TargetMol [targetmol.com]
Application Notes and Protocols: β-Arrestin Recruitment Assay with TAK-615
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug discovery. Upon activation by an agonist, GPCRs initiate intracellular signaling cascades, primarily through G proteins. However, another critical regulatory mechanism is the recruitment of β-arrestins. This process not only desensitizes G protein signaling but also initiates a separate wave of G protein-independent signaling and mediates receptor internalization. The study of β-arrestin recruitment is therefore essential for understanding the complete pharmacological profile of a compound.
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 receptor is implicated in various physiological and pathological processes, including fibrosis.[3] As a NAM, this compound does not directly compete with the endogenous ligand (LPA) at the orthosteric binding site but instead binds to a distinct allosteric site, modulating the receptor's response to the agonist.[3][4] This application note provides a detailed protocol for utilizing a β-arrestin recruitment assay to characterize the inhibitory activity of this compound on the LPA1 receptor.
The protocol described here is based on the principles of enzyme fragment complementation (EFC), a widely used technology in commercially available assays such as the PathHunter® β-Arrestin Assay (DiscoverX).[5][6][7] In this system, the LPA1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the LPA1 receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that generates a detectable signal.[4][6][8]
Signaling Pathway of LPA1 Receptor and β-Arrestin Recruitment
Upon binding of the agonist, lysophosphatidic acid (LPA), the LPA1 receptor undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).[9] This phosphorylation event creates a high-affinity binding site for β-arrestins. The subsequent binding of β-arrestin to the phosphorylated receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling pathway. Furthermore, the LPA1-β-arrestin complex is targeted for internalization into clathrin-coated pits.[5][10] This entire process can be modulated by allosteric modulators like this compound.
Quantitative Data Summary
The inhibitory effect of this compound on LPA-induced β-arrestin recruitment to the LPA1 receptor is summarized in the table below. The data indicates that this compound acts as a partial inhibitor in this pathway.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | LPA1 Receptor | β-Arrestin Recruitment | IC50 | 23 ± 13 nM | [1] |
| This compound | LPA1 Receptor | β-Arrestin Recruitment | % Inhibition @ 10 µM | ~40% | [1] |
Experimental Protocol: β-Arrestin Recruitment Assay in Antagonist/NAM Mode
This protocol is designed for a 384-well plate format and is adapted for the characterization of a negative allosteric modulator like this compound.
Materials and Reagents
-
PathHunter® LPA1 β-Arrestin cells (e.g., from DiscoverX) or a similar cell line stably co-expressing a tagged LPA1 receptor and a tagged β-arrestin.
-
Cell culture medium (as recommended by the cell line provider).
-
Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
LPA (agonist).
-
DMSO (for compound dilution).
-
384-well white, solid-bottom cell culture plates.
-
Chemiluminescent detection reagent (e.g., PathHunter® Detection Reagents).
-
A plate reader capable of measuring chemiluminescence.
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture the PathHunter® LPA1 β-Arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh, serum-free culture medium.
-
Count the cells and adjust the cell density to the recommended concentration (e.g., 2.5 x 10^5 cells/mL).
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in assay buffer to obtain the desired concentration range. It is recommended to perform an 11-point, 3-fold serial dilution.
-
Add 5 µL of the diluted this compound or vehicle (assay buffer with the same final concentration of DMSO) to the respective wells of the cell plate.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of LPA in assay buffer at a concentration that will yield a final EC80 concentration in the well. The EC80 concentration should be determined from a prior agonist dose-response experiment.
-
Add 5 µL of the LPA solution to all wells except for the negative control wells (which should receive 5 µL of assay buffer).
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the detection reagent to room temperature.
-
Add 15 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis
-
Normalization:
-
The data should be normalized to the controls. The "0% inhibition" control wells contain cells treated with vehicle and the EC80 concentration of LPA. The "100% inhibition" control wells contain cells treated with vehicle only (no LPA).
-
Percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_sample - Signal_no_LPA) / (Signal_LPA_only - Signal_no_LPA))
-
-
Curve Fitting:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value of this compound.
-
Conclusion
The β-arrestin recruitment assay is a robust and sensitive method for characterizing the pharmacology of GPCR ligands. This application note provides a comprehensive guide for using this assay to determine the inhibitory potency of the LPA1 receptor negative allosteric modulator, this compound. The detailed protocol and workflows are intended to assist researchers in obtaining reliable and reproducible data, thereby facilitating the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-615, a Negative Allosteric Modulator of the LPA1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). As a NAM, this compound binds to a site on the LPA1 receptor distinct from the orthosteric site where the endogenous ligand, lysophosphatidic acid (LPA), binds. This allosteric modulation results in a partial inhibition of the LPA-induced response. The investigation of this compound is particularly relevant in the context of diseases such as pulmonary fibrosis, where LPA1 signaling is implicated in disease progression. These application notes provide a summary of the effective concentrations of this compound for LPA1 inhibition and detailed protocols for key in vitro experiments.
Data Presentation: Effective Concentration of this compound for LPA1 Inhibition
The following table summarizes the quantitative data regarding the binding affinity and functional inhibition of LPA1 by this compound from in vitro studies.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Binding Affinity (Kd) | ||||
| High Affinity (KdHi) | 1.7 ± 0.5 nM | Radioligand Binding Assay | Membranes expressing human LPA1 | [1][2][3] |
| Low Affinity (KdLo) | 14.5 ± 12.1 nM | Radioligand Binding Assay | Membranes expressing human LPA1 | [1][2][3] |
| Functional Inhibition (IC50) | ||||
| β-arrestin Recruitment | 23 ± 13 nM | β-arrestin Recruitment Assay | CHO-EDG2 cells | [1][2] |
| Calcium Mobilization | 91 ± 30 nM | Calcium Mobilization Assay | RH7777 cells expressing LPA1 | [1][2][4] |
Note: this compound demonstrates partial inhibition of the LPA response. At a concentration of 10 µM, it inhibits the β-arrestin response by approximately 40% and the calcium mobilization response by about 60%[1][2].
Mandatory Visualizations
LPA1 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of the LPA1 receptor. LPA1 couples to multiple G protein subtypes, leading to the activation of diverse downstream effector pathways.
Caption: LPA1 receptor signaling pathways.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the inhibitory activity of this compound on the LPA1 receptor.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
Radioligand Binding Assay for LPA1
Objective: To determine the binding affinity (Kd) of this compound to the human LPA1 receptor.
Materials:
-
Membrane preparation from cells stably expressing the human LPA1 receptor.
-
Radioligand (e.g., [³H]-LPA or a suitable radiolabeled LPA1 antagonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well in order:
-
150 µL of the LPA1 receptor membrane preparation (protein concentration to be optimized, typically 3-20 µg for cell membranes).
-
50 µL of either binding buffer (for total binding), a high concentration of a non-radiolabeled LPA1 antagonist (for non-specific binding), or the desired concentration of this compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound from competition binding curves using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional inhibition of LPA1-mediated Gq signaling by this compound.
Materials:
-
Cells stably expressing the human LPA1 receptor (e.g., RH7777 or CHO cells).
-
LPA.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an integrated liquid handling system.
Protocol:
-
Seed the LPA1-expressing cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer (containing probenecid if necessary to prevent dye leakage).
-
Add assay buffer containing various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the IC50 value of this compound by plotting the inhibition of the LPA-induced calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay
Objective: To quantify the inhibition of LPA1-mediated β-arrestin recruitment by this compound. This protocol is based on the DiscoverX PathHunter assay principle.
Materials:
-
PathHunter CHO-EDG2 (LPA1) cells.
-
PathHunter Cell Plating Reagent.
-
LPA.
-
This compound.
-
PathHunter Detection Reagents.
-
White, solid-bottom 96-well plates.
-
Luminescence plate reader.
Protocol:
-
Plate the PathHunter CHO-EDG2 cells in white, solid-bottom 96-well plates using the appropriate cell plating reagent and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 30 minutes at 37°C.
-
Add LPA to the wells at a final concentration that gives a robust signal (e.g., EC80, approximately 500 nM) and incubate for 90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Add the PathHunter Detection Reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminescence plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Calculate the percent inhibition for each concentration of this compound relative to the LPA-only control. Determine the IC50 value by fitting the concentration-response data to a non-linear regression model.
References
- 1. LPAR1 - Wikipedia [en.wikipedia.org]
- 2. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application of TAK-615 in 3D Lung Organoid Models for Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) lung organoids have emerged as a sophisticated in vitro model system that recapitulates the complex cellular architecture and physiological responses of the human lung. These self-organizing structures, derived from pluripotent stem cells or primary lung tissue, provide a powerful platform for disease modeling and drug discovery. This document outlines the application of TAK-615, a negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1), in 3D lung organoid models of pulmonary fibrosis.
This compound is a potent and selective antagonist of the LPA1 receptor, a key mediator in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2][3] By inhibiting the downstream signaling of LPA1, this compound presents a promising therapeutic strategy to attenuate fibroblast activation, extracellular matrix deposition, and the progression of fibrosis. The use of 3D lung organoids offers a physiologically relevant context to evaluate the efficacy and mechanism of action of this compound.
Signaling Pathway of LPA1 and this compound Inhibition
Caption: LPA1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
I. Generation of Human iPSC-Derived Lung Organoids
This protocol details the generation of 3D lung organoids from human induced pluripotent stem cells (hiPSCs), a process that involves directed differentiation through key developmental stages.[4][5]
A. Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
mTeSR™1 medium
-
Y-27632 ROCK inhibitor
-
GFR Matrigel
-
DMEM/F12 medium
-
Reagents for definitive endoderm, anterior foregut endoderm, and lung progenitor cell differentiation (e.g., Activin A, CHIR99021, SB431542, Noggin, FGF4, FGF10, BMP4, Retinoic Acid)
-
Lung organoid maturation medium (e.g., FGF7, FGF10, EGF, heparin, dexamethasone)
B. Protocol:
-
hiPSC Culture: Culture hiPSCs in mTeSR™1 medium on GFR Matrigel-coated plates. Passage cells every 4-6 days.
-
Definitive Endoderm (DE) Differentiation (4 days): When hiPSCs reach 70-80% confluency, induce DE differentiation using a basal medium supplemented with Activin A and CHIR99021.
-
Anterior Foregut Endoderm (AFE) Differentiation (4 days): Culture DE cells in a medium containing SB431542 and Noggin to induce AFE formation.
-
Lung Progenitor Cell (LPC) Specification (6-8 days): Treat AFE cells with a cocktail of FGF4, FGF10, BMP4, and Retinoic Acid to generate LPCs.
-
3D Lung Organoid Formation (Embedding): Gently lift the LPC spheroids and embed them in droplets of GFR Matrigel on a pre-warmed culture plate.
-
Organoid Maturation (14+ days): After Matrigel polymerization, add lung organoid maturation medium. Culture for at least 14 days to allow for branching morphogenesis and cellular differentiation into various lung epithelial cell types.[4]
II. Modeling Pulmonary Fibrosis and Treatment with this compound
This protocol describes the induction of a fibrotic phenotype in mature lung organoids and their subsequent treatment with this compound.
A. Materials:
-
Mature lung organoids (Day 25-30 of culture)
-
Transforming Growth Factor-beta 1 (TGF-β1)
-
This compound (dissolved in DMSO)
-
Basal lung organoid medium
B. Protocol:
-
Induction of Fibrosis: Treat mature lung organoids with TGF-β1 (e.g., 5 ng/mL) in the basal lung organoid medium for 72 hours to induce a fibrotic response, characterized by increased extracellular matrix deposition and expression of fibrotic markers.
-
This compound Treatment: Following the fibrotic induction, treat the organoids with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in the presence of TGF-β1 for an additional 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-fibrotic agent).
-
Sample Collection: After the treatment period, collect the organoids for downstream analysis.
Experimental Workflow
Caption: Workflow for testing this compound in a 3D lung organoid fibrosis model.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from the described experiments to assess the efficacy of this compound.
Table 1: Effect of this compound on Cell Viability in Fibrotic Lung Organoids
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| TGF-β1 | 5 ng/mL | 95 ± 4.8 |
| TGF-β1 + this compound | 1 nM | 94 ± 5.1 |
| TGF-β1 + this compound | 10 nM | 96 ± 4.5 |
| TGF-β1 + this compound | 100 nM | 98 ± 3.9 |
| TGF-β1 + this compound | 1 µM | 97 ± 4.2 |
Table 2: Effect of this compound on the Expression of Fibrotic Markers (qRT-PCR)
| Treatment Group | Concentration | Relative Gene Expression (Fold Change) |
| COL1A1 | ||
| Vehicle Control | - | 1.0 |
| TGF-β1 | 5 ng/mL | 8.5 ± 0.7 |
| TGF-β1 + this compound | 1 nM | 7.8 ± 0.6 |
| TGF-β1 + this compound | 10 nM | 5.1 ± 0.4 |
| TGF-β1 + this compound | 100 nM | 2.3 ± 0.2 |
| TGF-β1 + this compound | 1 µM | 1.2 ± 0.1 |
Table 3: Effect of this compound on Soluble Collagen Secretion (ELISA)
| Treatment Group | Concentration | Soluble Collagen (ng/mL) |
| Vehicle Control | - | 50 ± 8 |
| TGF-β1 | 5 ng/mL | 450 ± 35 |
| TGF-β1 + this compound | 1 nM | 420 ± 30 |
| TGF-β1 + this compound | 10 nM | 280 ± 25 |
| TGF-β1 + this compound | 100 nM | 120 ± 15 |
| TGF-β1 + this compound | 1 µM | 65 ± 10 |
Recommended Downstream Assays
-
Immunofluorescence Staining and Confocal Microscopy: To visualize the expression and localization of fibrotic proteins such as alpha-smooth muscle actin (α-SMA) and Collagen I within the organoid structure.
-
Western Blotting: To quantify the protein levels of key fibrotic and LPA1 signaling pathway components.
-
RNA Sequencing (RNA-Seq): To perform a comprehensive transcriptomic analysis and identify gene networks modulated by this compound in the context of pulmonary fibrosis.
-
Second Harmonic Generation (SHG) Microscopy: For label-free imaging and quantification of fibrillar collagen deposition.
Conclusion
The combination of 3D lung organoid technology with targeted therapeutic candidates like this compound provides a powerful preclinical platform for studying pulmonary fibrosis. The protocols and assays outlined here offer a robust framework for evaluating the anti-fibrotic potential of novel compounds in a human-relevant in vitro system, thereby accelerating the development of new therapies for this debilitating disease.[6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPA Receptor | Ambeed.com [ambeed.com]
- 3. This compound | LPA Receptor | TargetMol [targetmol.com]
- 4. Generation of 3D lung organoids from human induced pluripotent stem cells for modeling of lung development and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ex vivo drug testing of patient-derived lung organoids to predict treatment responses for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. Human Lung Organoids—A Novel Experimental and Precision Medicine Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TAK-615 Concentration for Efficacy
Welcome to the Technical Support Center for TAK-615. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the LPA1 receptor.[1][2][3] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, lysophosphatidic acid (LPA).[2][3] By binding to this allosteric site, this compound modulates the receptor's response to LPA, specifically by reducing its signaling activity. It is important to note that this compound is a partial inhibitor, meaning it does not completely block the LPA-induced response, even at high concentrations.[1][4]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to differentially affect various downstream signaling pathways of the LPA1 receptor. It partially inhibits Gαq-mediated calcium mobilization and β-arrestin recruitment.[1][4][5] It also demonstrates significant inhibition of Gα12/13-mediated signaling, such as RhoA activation. However, it has been observed to have no significant inhibitory effect on Gαi-mediated signaling, like the inhibition of cAMP production.[5]
Q3: What cell lines are suitable for studying this compound's effects on the LPA1 receptor?
A3: Several commercially available cell lines endogenously express the LPA1 receptor or have been engineered to overexpress it. The choice of cell line can impact experimental outcomes. Some commonly used cell lines include:
-
HEK-293 cells: Often used for transient or stable overexpression of the LPA1 receptor.
-
CHO-K1 cells: Another common host for stable overexpression of GPCRs, including LPA1.
-
RH7777 cells: A rat hepatoma cell line that has been used for exogenous expression of the LPA1 receptor.[5]
-
PC3 and DU145 cells: Human prostate cancer cell lines that endogenously express the LPA1 receptor.[6]
-
LNCaP cells: A human prostate cancer cell line that does not express LPA1 and can be used as a negative control or for LPA1 overexpression studies.[6]
It is crucial to verify the expression level of the LPA1 receptor in your chosen cell line, as this can influence the observed potency and efficacy of this compound.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, the solid compound and stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected dose-response curves.
-
Problem: The inhibitory effect of this compound is not reproducible, or the dose-response curve does not follow the expected sigmoidal shape.
-
Possible Causes & Solutions:
-
Compound Instability: Ensure that this compound stock solutions are properly stored and that fresh dilutions are prepared for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Health and Passage Number: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Assay Variability: Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Deviating Control Values: If the negative control (vehicle) response is significantly different from the baseline of the dose-response curve at low this compound concentrations, it may be necessary to re-evaluate the normalization method or omit the control from the curve fitting.[7]
-
Partial Agonism/Antagonism: As a NAM, this compound's effect is dependent on the presence of an agonist (LPA). Ensure that the concentration of LPA used is consistent and appropriate for the assay.
-
Issue 2: Higher or lower than expected IC50 values.
-
Problem: The calculated IC50 value for this compound is significantly different from the published values.
-
Possible Causes & Solutions:
-
LPA Concentration: The apparent potency of a NAM is highly dependent on the concentration of the orthosteric agonist used. Higher concentrations of LPA will generally lead to a rightward shift in the this compound dose-response curve and a higher apparent IC50. It is crucial to use a consistent and reported concentration of LPA, typically around the EC50 or EC80 for the specific assay.
-
Receptor Expression Level: The density of LPA1 receptors on the cell surface can influence the observed potency of allosteric modulators. Higher receptor expression may require higher concentrations of this compound to achieve the same level of inhibition.
-
Assay-Specific Differences: The IC50 of this compound will vary between different functional assays (e.g., calcium mobilization vs. β-arrestin recruitment) due to differences in signaling amplification and coupling efficiencies.[1][4]
-
Issue 3: Observing complete inhibition instead of the expected partial inhibition.
-
Problem: At high concentrations, this compound completely blocks the LPA-induced response, contrary to its characterization as a partial inhibitor.
-
Possible Causes & Solutions:
-
Off-Target Effects: At very high concentrations, small molecules can exhibit off-target effects that may lead to non-specific inhibition of the signaling pathway being measured. It is important to test a wide range of concentrations and determine if the observed effect plateaus at a sub-maximal level.
-
Cell Line Specificity: The degree of partial inhibition may vary between different cell lines due to differences in their signaling machinery and receptor-effector coupling.
-
Probe Dependency: The observed effect of an allosteric modulator can sometimes depend on the specific agonist used.[8] While LPA is the endogenous agonist, ensure that the LPA species and purity are consistent.
-
Quantitative Data Summary
The following tables summarize the reported in vitro pharmacological data for this compound.
Table 1: Binding Affinity of this compound for the Human LPA1 Receptor
| Parameter | Value (nM) |
| High-Affinity Dissociation Constant (KdHi) | 1.7 ± 0.5 |
| Low-Affinity Dissociation Constant (KdLo) | 14.5 ± 12.1 |
| Data obtained from radioligand binding assays on membranes expressing the human LPA1 receptor.[1] |
Table 2: Functional Activity of this compound in LPA1 Receptor Assays
| Assay | IC50 (nM) | Maximal Inhibition (%) | LPA Concentration Used |
| β-Arrestin Recruitment | 23 ± 13 | ~40% at 10 µM | Not specified |
| Calcium Mobilization | 91 ± 30 | ~60% at 10 µM | Not specified |
| Data obtained from in vitro functional assays.[1][4] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a general guideline for measuring LPA1 receptor-mediated calcium mobilization in CHO cells stably expressing the human LPA1 receptor.
-
Cell Plating: Seed CHO-hLPA1 cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a stock solution of LPA in the same buffer.
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. c. Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). d. Initiate the reading and establish a stable baseline fluorescence. e. Add the LPA solution to all wells to a final concentration that elicits a submaximal response (e.g., EC80). f. Continue to record the fluorescence signal for a set period to capture the peak response.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of cells treated with vehicle (DMSO) instead of this compound. c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: β-Arrestin Recruitment Assay
This protocol provides a general workflow for a β-arrestin recruitment assay using a commercially available system (e.g., PathHunter® from DiscoverX).
-
Cell Plating: Seed the PathHunter® CHO-K1 hLPA1 β-Arrestin cells into 384-well white, solid-bottom plates at the density recommended by the manufacturer. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a stock solution of LPA in the appropriate assay buffer.
-
Assay Procedure: a. Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C. b. Add LPA to the wells to a final concentration of EC80 (previously determined). c. Incubate for 90 minutes at 37°C. d. Add the detection reagents according to the manufacturer's protocol. e. Incubate for 60 minutes at room temperature.
-
Data Analysis: a. Read the chemiluminescent signal using a plate reader. b. Normalize the data to the response of cells treated with vehicle. c. Plot the normalized data against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50.
Visualizations
Caption: LPA1 receptor signaling pathways and points of modulation by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Partial Inhibition with TAK-615
Welcome to the technical support center for TAK-615. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly regarding the observation of partial inhibition.
Understanding this compound and Partial Inhibition
This compound is a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). A key characteristic of this compound is that it only partially inhibits the response to lysophosphatidic acid (LPA). This is an intrinsic property of the compound's mechanism of action and not necessarily indicative of an experimental artifact.
This guide will help you to:
-
Understand why partial inhibition is an expected outcome with this compound.
-
Troubleshoot your experiments to confirm this is the case.
-
Characterize the unique inhibitory profile of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm only seeing partial inhibition of LPA1 signaling with this compound, even at high concentrations. Is there something wrong with my experiment or the compound?
This is a common and important observation. Partial inhibition is the expected behavior for this compound. As a negative allosteric modulator, it binds to a site on the LPA1 receptor that is different from the orthosteric site where the natural ligand (LPA) binds. This allosteric binding modulates, but does not completely block, the receptor's signaling capacity. Studies have shown that this compound only partially inhibits the LPA response, achieving approximately 40% inhibition in β-arrestin recruitment assays and about 60% in calcium mobilization assays, even at saturating concentrations.
Q2: How does this compound's mechanism differ from a full antagonist?
A full, or orthosteric, antagonist like BMS-986202 competes directly with LPA for the same binding site on the LPA1 receptor. By occupying this site, it can completely block LPA-induced signaling. In contrast, this compound, as a NAM, binds to a different site and induces a conformational change in the receptor that reduces the efficacy of LPA signaling without completely preventing it.
Q3: What does the dose-response curve for a partial inhibitor like this compound typically look like?
The dose-response curve for this compound will show a concentration-dependent inhibition of the LPA-induced signal up to a certain point, after which the curve will plateau at a level of incomplete inhibition. This plateau represents the maximal inhibitory effect of the compound, which is less than 100%.
Q4: Could the partial inhibition I'm observing be due to issues with compound purity or solubility?
While it's always good practice to ensure the quality and solubility of your compound, the partial inhibition of this compound is primarily due to its mechanism of action. However, poor solubility could lead to an underestimation of its potency (IC50). This compound is soluble in DMSO. Ensure you are preparing your stock solutions and dilutions correctly to maintain solubility in your assay buffer.
Q5: How can I be sure that the partial inhibition is a true effect of this compound and not an artifact of my assay system?
To confirm that the observed partial inhibition is a genuine characteristic of this compound, you can perform several experiments:
-
Run a full antagonist as a positive control: Include a known full antagonist of LPA1, such as BMS-986202, in your experiments. This should demonstrate complete inhibition of the LPA signal in the same assay system.
-
Vary the concentration of LPA: Perform dose-response curves of this compound at different fixed concentrations of LPA. A hallmark of a NAM is that its inhibitory effect can be influenced by the concentration of the orthosteric agonist.
-
Use multiple assay readouts: Confirm the partial inhibition in different downstream signaling assays, such as a β-arrestin recruitment assay and a calcium mobilization assay. The degree of partial inhibition may vary between different signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound from published studies.
| Parameter | Value | Assay Condition | Reference |
| Kd (high affinity) | 1.7 ± 0.5 nM | Radioligand binding to human LPA1 receptor membranes | |
| Kd (low affinity) | 14.5 ± 12.1 nM | Radioligand binding to human LPA1 receptor membranes | |
| IC50 | 23 ± 13 nM | β-arrestin recruitment assay | |
| Maximal Inhibition | ~40% at 10 µM | β-arrestin recruitment assay | |
| IC50 | 91 ± 30 nM | Calcium mobilization assay | |
| Maximal Inhibition | ~60% at 10 µM | Calcium mobilization assay |
Troubleshooting Guide
If you are observing unexpected results or wish to further characterize the partial inhibition of this compound, follow this troubleshooting guide.
Problem 1: Observing less inhibition than expected or high variability.
| Possible Cause | Suggested Solution |
| Compound Solubility Issues | Prepare a fresh stock solution of this compound in 100% DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell health (typically <0.5%). Visually inspect for any precipitation. |
| Cell Health and Density | Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or unhealthy cells can lead to variable responses. |
| LPA Concentration | The apparent potency of a NAM can be sensitive to the concentration of the orthosteric agonist (LPA). Use a consistent concentration of LPA that gives a robust but not maximal signal (e.g., EC80) for your inhibition assays. |
| Assay Incubation Times | Optimize and keep consistent the incubation times for both this compound and LPA. For NAMs, pre-incubation with the compound before adding the agonist is often necessary to allow it to bind to the receptor. |
Problem 2: How to experimentally confirm the NAM mechanism of this compound.
To definitively characterize this compound as a NAM exhibiting partial inhibition, a specific set of experiments is recommended.
Caption: Troubleshooting workflow for confirming the NAM behavior of this compound.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin to the LPA1 receptor upon activation and its inhibition by this compound.
Materials:
-
Cells stably expressing a tagged LPA1 receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
LPA.
-
This compound.
-
Full LPA1 antagonist (positive control, e.g., BMS-986202).
-
Detection reagent for the specific assay system.
-
White, clear-bottom 96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells in the assay plates at a pre-determined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the control antagonist in assay buffer. Also, prepare a stock of LPA at a concentration that will yield an EC80 response.
-
Compound Addition: Add the diluted this compound or control antagonist to the appropriate wells. Include wells with assay buffer only (for basal and maximal signal controls).
-
Pre-incubation: Incubate the plate with the compounds for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Addition: Add the EC80 concentration of LPA to all wells except the basal control wells.
-
Incubation: Incubate the plate for the recommended time for the assay system (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Read the signal (e.g., chemiluminescence) on a plate reader.
-
Data Analysis: Normalize the data with the basal (0% response) and LPA-only (100% response) controls. Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 and maximal inhibition.
Caption: Workflow for the β-arrestin recruitment assay.
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium upon LPA1 activation and its inhibition by this compound.
Materials:
-
Cells expressing the LPA1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
LPA.
-
This compound.
-
Full LPA1 antagonist (positive control).
-
Black, clear-bottom 96-well or 384-well plates.
-
A fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed cells in the assay plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and the control antagonist in a separate compound plate. Prepare the LPA solution at a concentration that will elicit an EC80 response.
-
Assay: a. Place both the cell plate and the compound plate into the plate reader. b. Establish a stable baseline fluorescence reading for each well. c. The instrument will add the this compound/control solutions to the cell plate. d. Incubate for a short period (e.g., 5-15 minutes) while monitoring the fluorescence. e. The instrument will then add the LPA solution to stimulate the cells. f. Record the fluorescence signal over time to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Normalize the data and plot the dose-response curves as described in Protocol 1.
Caption: Simplified LPA1 signaling pathways relevant to the described assays.
improving TAK-615 stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of TAK-615 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It is primarily utilized in research focused on pulmonary fibrosis.[1][3] As a NAM, this compound binds to a site on the LPA1 receptor that is different from the orthosteric site where the endogenous ligand, lysophosphatidic acid (LPA), binds.[4][5] This binding modulates the receptor's response to LPA, inhibiting downstream signaling pathways.[4][5]
Q2: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A2: Yes, inconsistent experimental outcomes are a common sign of compound instability in cell culture media. The chemical structure of small molecules can be susceptible to degradation under typical cell culture conditions (e.g., 37°C, aqueous environment, presence of media components), leading to a reduced effective concentration and the potential for off-target effects from degradation byproducts.
Q3: What are the potential causes of this compound degradation in my cell culture experiments?
A3: Several factors can contribute to the degradation of this compound in a cell culture setting:
-
Hydrolysis: The presence of ester or amide bonds in a molecule can make it susceptible to hydrolysis in an aqueous environment. The rate of hydrolysis can be influenced by the pH of the culture medium.
-
Enzymatic Degradation: If you are using a serum-containing medium, esterases and other enzymes present in the serum can metabolize the compound.
-
Light Sensitivity: Although not explicitly documented for this compound, some small molecules are light-sensitive and can degrade upon exposure to light.
-
Oxidation: Components in the culture media or cellular metabolic processes can lead to oxidative degradation of the compound.[6]
Q4: How can I determine if this compound is degrading in my specific cell culture setup?
A4: To assess the stability of this compound in your experimental conditions, you can perform a time-course analysis. Incubate this compound in your complete cell culture medium at 37°C and 5% CO2 for different durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent this compound compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the intact compound over time is indicative of instability.
Troubleshooting Guide
If you suspect that this compound instability is affecting your experiments, consider the following troubleshooting steps:
Problem: Inconsistent or lower-than-expected biological activity of this compound.
| Potential Cause | Recommended Solution |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[3] Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Minimize freeze-thaw cycles. |
| Degradation of this compound in culture medium at 37°C. | Prepare fresh working solutions of this compound in culture medium immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Precipitation of this compound upon dilution in aqueous media. | When diluting the DMSO stock solution into the culture medium, perform a serial dilution. First, dilute the stock into a smaller volume of medium, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to the final culture volume.[7] |
| High final concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cell toxicity or effects on compound solubility. |
| Enzymatic degradation by components in serum. | If your cell line permits, consider using a serum-free or reduced-serum medium for the duration of the experiment to minimize enzymatic degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Complete cell culture medium (the same used in your experiments)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to a concentration of 10 mM.
-
Prepare the experimental solution: Dilute the this compound stock solution into your complete cell culture medium to your highest working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the experimental solution into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the samples in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one aliquot.
-
Sample Preparation: To precipitate proteins, add 3 volumes of cold acetonitrile to 1 volume of the media sample. Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a standard volume onto the HPLC system.
-
Data Analysis:
-
Develop an HPLC method that provides good separation and a sharp peak for this compound. The mobile phase will likely consist of a gradient of acetonitrile and water with a small amount of acid.
-
Set the detector to a wavelength where this compound has maximum absorbance.
-
Integrate the peak area of the this compound peak for each time point.
-
Plot the peak area against time. A decrease in peak area over time indicates degradation. To quantify the remaining percentage, divide the peak area at each time point by the peak area at time 0.
-
Visualizations
LPA1 Signaling Pathway and this compound Mechanism of Action
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPA Receptor | Ambeed.com [ambeed.com]
- 3. This compound | LPA Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
challenges with TAK-615 in long-term experiments
Welcome to the technical support center for TAK-615. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a particular focus on addressing potential challenges in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid 1 (LPA1) receptor.[1][2][3] This means it binds to a site on the receptor that is different from the orthosteric site where the natural ligand (LPA) binds.[3][4] This binding modulates the receptor's conformation, leading to a reduction in the signaling response triggered by LPA.
Q2: What are the known binding affinities and functional potencies of this compound?
A2: this compound binds to the human LPA1 receptor with high affinity. In functional assays, it partially inhibits the LPA-induced response.[1][5] The specific values are summarized in the table below.
Q3: Are there specific challenges or adverse effects documented for this compound in long-term experiments?
A3: Currently, there is limited publicly available information specifically detailing challenges or adverse effects of this compound in long-term experimental setups. Most of the available data focuses on its in vitro pharmacological profile in shorter-term assays. Potential challenges in long-term studies, such as compound stability in culture media over extended periods or cellular adaptation to chronic exposure, would need to be empirically determined.
Q4: How should this compound be stored for long-term use?
A4: For long-term stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guides
This section provides guidance on potential issues that may arise during long-term experiments with this compound.
Issue 1: Diminished or inconsistent inhibitory effect of this compound over time in cell culture.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure proper storage of stock solutions at -80°C.[1] For long-term cell culture experiments, consider replenishing the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain its effective concentration.
-
-
Possible Cause 2: Cellular Adaptation.
-
Troubleshooting Step: Cells may adapt to chronic exposure to a NAM. Consider performing intermittent dosing schedules. It is also advisable to periodically assess the LPA1 receptor expression levels and signaling competency in your cell model to ensure they have not been altered by long-term treatment.
-
-
Possible Cause 3: Incomplete Inhibition.
-
Troubleshooting Step: Remember that this compound is a partial inhibitor of the LPA response (~40% in β-arrestin and ~60% in calcium mobilization assays at 10 µM).[1][5] If complete pathway inhibition is required, consider if this compound is the appropriate tool for your experimental question or if combination with other inhibitors might be necessary.
-
Issue 2: Observed cytotoxicity or changes in cell morphology in long-term cultures.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting Step: this compound is often dissolved in DMSO.[1][5] In long-term experiments, the cumulative effect of the solvent can be toxic. Ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.1%) and that you have a vehicle control group (cells treated with the same concentration of DMSO without this compound) running in parallel for the entire duration of the experiment.
-
-
Possible Cause 2: On-target effects of LPA1 inhibition.
-
Troubleshooting Step: The LPA1 receptor is involved in various physiological processes.[4] Long-term inhibition might affect cell proliferation, survival, or differentiation in your specific cell type. It is crucial to characterize the phenotype of your cells in response to this compound and correlate it with the known functions of the LPA1 receptor.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: While this compound is reported to be specific for the LPA1 receptor, off-target effects can never be fully excluded, especially at higher concentrations and in long-term exposure scenarios. If you observe unexpected phenotypes, consider performing experiments to rule out off-target effects, such as using a structurally unrelated LPA1 NAM or antagonist as a comparator, or using a cell line that does not express the LPA1 receptor.
-
Quantitative Data Summary
| Parameter | Value | Assay Condition |
| Binding Affinity (Kd High) | 1.7 ± 0.5 nM | Membranes expressing human LPA1 receptor |
| Binding Affinity (Kd Low) | 14.5 ± 12.1 nM | Membranes expressing human LPA1 receptor |
| IC50 (β-arrestin assay) | 23 ± 13 nM | ~40% inhibition at 10 µM |
| IC50 (Calcium mobilization) | 91 ± 30 nM | ~60% inhibition at 10 µM |
Data sourced from MedchemExpress and TargetMol.[1][5]
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on LPA-induced calcium mobilization in a cell line endogenously or recombinantly expressing the LPA1 receptor.
-
Cell Preparation:
-
Plate cells expressing the LPA1 receptor in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Culture cells overnight in their standard growth medium.
-
-
Dye Loading:
-
Aspirate the growth medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in the assay buffer.
-
Add the dye solution to each well and incubate at 37°C for 1 hour in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with the assay buffer to remove excess dye.
-
Add assay buffer containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
LPA Stimulation and Signal Reading:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to record fluorescence intensity over time (e.g., at 485 nm excitation and 525 nm emission for Fluo-4).
-
Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into the wells while continuously reading the fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon LPA addition for each well.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Formulation Protocol
For in vivo experiments, the following formulation can be used. It is recommended to prepare the working solution freshly on the day of use.[1]
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare the Vehicle: Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Prepare the Final Working Solution: Add the DMSO stock solution to the SBE-β-CD in saline vehicle in a 1:9 ratio. For example, to prepare 1 mL of the working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly. This will result in a final solution with 10% DMSO.
Note: If the continuous dosing period exceeds half a month, this formulation should be used with caution.[1]
Visualizations
Caption: LPA1 receptor signaling and the inhibitory action of this compound.
Caption: Workflow for a long-term cell culture experiment with this compound.
Caption: Troubleshooting logic for reduced compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPA Receptor | Ambeed.com [ambeed.com]
- 3. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | LPA Receptor | TargetMol [targetmol.com]
mitigating off-target effects of TAK-615
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential off-target effects of TAK-615, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid 1 (LPA1) receptor.
Understanding this compound and its On-Target Effects
This compound is a high-affinity negative allosteric modulator of the LPA1 receptor, with reported Kd values of 1.7 nM (high affinity) and 14.5 nM (low affinity).[1] It is currently being investigated for its therapeutic potential in conditions such as pulmonary fibrosis.[1][2] As a NAM, this compound binds to a site on the LPA1 receptor that is distinct from the orthosteric site where the endogenous ligand, lysophosphatidic acid (LPA), binds.[3][4][5] This allosteric binding modulates the receptor's response to LPA, typically by decreasing the potency and/or efficacy of the endogenous ligand.[6]
The LPA1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by LPA, couples with several Gα protein subtypes, including Gi/o, Gq/11, and G12/13.[7][8] This initiates a cascade of downstream signaling events that regulate a variety of cellular processes, including proliferation, migration, cytoskeletal changes, and calcium mobilization.[7][8][9] The on-target effects of this compound are therefore expected to be the inhibition of these LPA1-mediated signaling pathways.
LPA1 Signaling Pathway
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for this compound?
A1: Off-target effects of a GPCR modulator like this compound can arise from several sources:
-
Binding to other GPCRs: this compound may bind to other LPA receptors (LPA2-6) or structurally related GPCRs.
-
Interaction with non-GPCR proteins: The compound could interact with other proteins such as ion channels, transporters, or enzymes.
-
"On-target" side effects: In some cellular contexts, the intended modulation of LPA1 may lead to unexpected physiological responses due to the complexity of the signaling network.[10]
Q2: My experimental results are not consistent with LPA1 inhibition. How can I begin to troubleshoot this?
A2: If your results are unexpected, a systematic approach is recommended:
-
Confirm On-Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to LPA1 in your experimental system.
-
Dose-Response Curve: Ensure you are using an appropriate concentration of this compound. Generate a full dose-response curve to understand the potency of the compound in your specific assay.
-
Use Controls: Include a structurally unrelated LPA1 antagonist or NAM in your experiments. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Consider Probe Dependence: As an allosteric modulator, the effects of this compound can be dependent on the concentration of the endogenous agonist (LPA).[11] Varying the concentration of LPA in your assay may provide insights.
-
Perform a Rescue Experiment: Attempt to "rescue" the phenotype by overexpressing LPA1 or by adding a high concentration of LPA.
Q3: How can I definitively determine if an observed effect is on-target or off-target?
A3: A combination of orthogonal approaches is the best way to distinguish between on-target and off-target effects:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of LPA1. If the phenotype observed with this compound is lost in the LPA1-deficient cells, it is likely an on-target effect.
-
Structurally Unrelated Modulators: As mentioned above, using a different LPA1 modulator with a distinct chemical scaffold that recapitulates the phenotype provides strong evidence for an on-target effect.
-
Off-Target Profiling: Screen this compound against a panel of other GPCRs and common off-target proteins (e.g., the Eurofins SafetyScreen44 panel).
-
Rescue Experiments: Re-introducing the target (e.g., overexpressing LPA1) in a knockout/knockdown background should rescue the on-target phenotype.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability between experiments. | - Compound instability or precipitation.- Inconsistent cell culture conditions. | - Prepare fresh stock solutions of this compound for each experiment.- Visually inspect for precipitation after dilution in media.- Standardize cell passage number, density, and serum conditions. |
| No effect observed at expected concentrations. | - Low LPA1 expression in the cell line.- Insufficient concentration of endogenous LPA.- Compound degradation. | - Confirm LPA1 expression via qPCR or Western blot.- Add exogenous LPA to the assay.- Use a different cell line with higher LPA1 expression.- Check the storage conditions and age of the this compound stock. |
| Toxicity observed at therapeutic concentrations. | - Off-target effects on essential cellular machinery.- On-target toxicity in the specific cell line. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.- Compare the toxicity of this compound with a structurally unrelated LPA1 modulator.- If toxicity persists with multiple LPA1 modulators, it may be an on-target effect. |
| Effect is observed, but potency is much lower than expected. | - High protein binding in culture medium.- Rapid metabolism of the compound.- "Probe dependence" of the allosteric modulator. | - Test the effect of this compound in serum-free media.- Perform a time-course experiment to assess the duration of the effect.- Titrate the concentration of LPA in the assay to see how it affects this compound potency. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from general CETSA principles and is intended to confirm the binding of this compound to the LPA1 receptor in intact cells.[12][13][14][15]
Materials:
-
Cells expressing LPA1 receptor
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against LPA1
-
Secondary antibody for Western blotting
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-3 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the presence of soluble LPA1 in the supernatant by Western blotting using an LPA1-specific antibody.
-
Analysis: In the vehicle-treated samples, the amount of soluble LPA1 should decrease as the temperature increases. In the this compound-treated samples, the binding of the compound should stabilize the LPA1 receptor, resulting in more soluble protein at higher temperatures. This is observed as a shift in the melting curve to the right.
Workflow for Investigating Off-Target Effects
Protocol 2: Rescue Experiment using LPA1 Overexpression
This protocol aims to determine if an observed phenotype is due to the on-target modulation of LPA1 by "rescuing" the effect in cells where LPA1 has been knocked down.
Materials:
-
LPA1 knockdown (e.g., shRNA) and control cell lines
-
An LPA1 overexpression vector (and a corresponding empty vector control)
-
Transfection reagent
-
This compound
-
Assay reagents to measure the phenotype of interest
Procedure:
-
Cell Culture: Culture both the LPA1 knockdown and control cell lines.
-
Transfection: Transfect the LPA1 knockdown cells with either the LPA1 overexpression vector or the empty vector control.
-
Compound Treatment: After allowing time for LPA1 expression (typically 24-48 hours), treat the cells (control, knockdown with empty vector, and knockdown with LPA1 overexpression) with this compound or vehicle.
-
Phenotypic Assay: Perform the assay that measures the phenotype of interest.
-
Analysis:
-
The phenotype should be present in the control cells treated with this compound.
-
The phenotype should be absent or significantly reduced in the LPA1 knockdown cells treated with this compound.
-
The phenotype should be restored in the LPA1 knockdown cells that have been transfected with the LPA1 overexpression vector.
-
Visualizing a Rescue Experiment
Data Summary Tables
Table 1: Reported Binding and Activity of this compound
| Parameter | Value | Assay | Source |
| Kd (high affinity) | 1.7 ± 0.5 nM | Radioligand binding assay with human LPA1 receptor | [1] |
| Kd (low affinity) | 14.5 ± 12.1 nM | Radioligand binding assay with human LPA1 receptor | [1] |
| IC50 (β-arrestin) | 23 ± 13 nM | β-arrestin recruitment assay | [1] |
| IC50 (Calcium) | 91 ± 30 nM | Calcium mobilization assay | [1] |
| Max Inhibition (β-arrestin) | ~40% at 10 µM | β-arrestin recruitment assay | [1] |
| Max Inhibition (Calcium) | ~60% at 10 µM | Calcium mobilization assay | [1] |
Table 2: Template for Off-Target Profiling Results
This table can be used to document the results of off-target screening assays.
| Potential Off-Target | Assay Type | This compound Activity (e.g., IC50, % Inhibition) | Conclusion |
| LPA2 Receptor | Calcium Mobilization | Enter experimental data | e.g., Not active at 10 µM |
| LPA3 Receptor | Radioligand Binding | Enter experimental data | e.g., Weak binding (IC50 > 1 µM) |
| Other GPCR | e.g., cAMP Assay | Enter experimental data | Enter conclusion |
| Ion Channel | e.g., Patch Clamp | Enter experimental data | Enter conclusion |
| Enzyme | e.g., Activity Assay | Enter experimental data | Enter conclusion |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPA Receptor | TargetMol [targetmol.com]
- 3. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. mdpi.com [mdpi.com]
TAK-615 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments involving TAK-615, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the LPA1 receptor.[1][2][3][4] This means it binds to a site on the receptor that is different from the orthosteric site where the endogenous ligand, lysophosphatidic acid (LPA), binds.[3][4] By binding to this allosteric site, this compound modulates the receptor's response to LPA, acting as a partial inhibitor of LPA-induced signaling.[1][5]
Q2: What are the known binding affinities and potency values for this compound?
A2: this compound exhibits high affinity for the human LPA1 receptor. In vitro studies have reported two dissociation constants (Kd), a high-affinity site (KdHi) of approximately 1.7 nM and a low-affinity site (KdLo) of around 14.5 nM.[1][5] Its potency (IC50) varies depending on the signaling pathway being assayed.[1][5]
Q3: How does this compound's partial inhibition profile affect experimental design?
A3: this compound does not fully block the LPA response, even at high concentrations.[1][5] For instance, it partially inhibits the LPA-induced β-arrestin response by about 40% and the calcium mobilization response by approximately 60% at a concentration of 10 μM.[1][5] This is a critical consideration when setting up dose-response experiments, as a complete inhibition will not be achieved. The dose-response curve will plateau at a level of partial inhibition, not at the baseline.
Q4: Which signaling pathways are modulated by this compound?
A4: this compound demonstrates biased modulation of LPA1 receptor signaling. It has been shown to significantly inhibit Gα12/13 signaling, while having a partial inhibitory effect on Gαq-mediated pathways (like calcium mobilization) and β-arrestin recruitment.[5] It has been observed to have minimal to no effect on Gαi-mediated signaling (such as cAMP inhibition).[5] This pathway-specific effect is a key feature of its pharmacological profile.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on published in vitro data.
| Parameter | Value | Assay Context | Reference |
| High-Affinity Kd (KdHi) | 1.7 ± 0.5 nM | Radioligand Binding Assay | [1][5] |
| Low-Affinity Kd (KdLo) | 14.5 ± 12.1 nM | Radioligand Binding Assay | [1][5] |
| IC50 | 23 ± 13 nM | β-Arrestin Recruitment Assay | [1][5] |
| % Inhibition at 10 µM | ~40% | β-Arrestin Recruitment Assay | [1][5] |
| IC50 | 91 ± 30 nM | Calcium Mobilization Assay | [1][5] |
| % Inhibition at 10 µM | ~60% | Calcium Mobilization Assay | [1][5] |
Experimental Protocols
Below are detailed methodologies for key experiments to generate a dose-response curve for this compound.
LPA1 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (Ki) of this compound for the LPA1 receptor by measuring the displacement of a radiolabeled orthosteric ligand.
Materials:
-
HEK293 cells stably expressing human LPA1 receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled LPA1 agonist (e.g., [3H]-LPA)
-
Unlabeled LPA (for non-specific binding determination)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and vials
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
96-well plates
Procedure:
-
Prepare cell membranes from HEK293-hLPA1 cells.
-
In a 96-well plate, add a constant concentration of [3H]-LPA (typically at its Kd concentration).
-
Add increasing concentrations of this compound (e.g., from 10 pM to 100 µM).
-
For non-specific binding control wells, add a high concentration of unlabeled LPA (e.g., 10 µM).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site or two-site competition model to determine the Ki.
β-Arrestin Recruitment Assay
This protocol measures the ability of this compound to inhibit LPA-induced recruitment of β-arrestin to the LPA1 receptor.
Materials:
-
U2OS or CHO cells stably co-expressing LPA1 receptor and a β-arrestin reporter system (e.g., DiscoveRx PathHunter or similar).
-
Cell culture medium
-
LPA stock solution
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Detection reagents for the specific reporter system
-
96-well or 384-well white, clear-bottom plates
Procedure:
-
Seed the cells in the assay plates and incubate overnight.
-
Prepare a dose-response curve of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Prepare a fixed, sub-maximal (EC80) concentration of LPA.
-
Add the LPA solution to the wells to stimulate the cells.
-
Incubate for the recommended time for the reporter system (e.g., 60-90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Plot the percentage of inhibition of the LPA response against the log concentration of this compound to determine the IC50.
Calcium Mobilization Assay
This protocol assesses the inhibitory effect of this compound on LPA-induced intracellular calcium release, a hallmark of Gαq activation.
Materials:
-
HEK293 or CHO cells stably expressing the human LPA1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LPA stock solution
-
This compound stock solution (in DMSO)
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
-
96-well or 384-well black, clear-bottom plates
Procedure:
-
Plate the cells in the assay plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
During the final stages of dye loading, add the different concentrations of this compound for pre-incubation.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed, sub-maximal (EC80) concentration of LPA into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the percentage of inhibition of the LPA-induced calcium response against the log concentration of this compound to calculate the IC50.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number: Inconsistent cell health or high passage number can lead to variable receptor expression and signaling capacity. | Maintain a consistent cell culture practice. Use cells within a defined low passage number range for all experiments. Regularly check for mycoplasma contamination. |
| Compound Solubility: this compound precipitation at higher concentrations can lead to inaccurate dosing. | Prepare fresh dilutions of this compound for each experiment from a validated stock. Visually inspect the highest concentration dilutions for any signs of precipitation. Consider using a solubility-enhancing agent if necessary, ensuring it does not interfere with the assay. |
| Pipetting Errors: Inaccurate pipetting, especially for serial dilutions, can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. Consider using automated liquid handlers for improved precision. |
| Assay Edge Effects: Wells on the perimeter of the plate can be prone to evaporation and temperature fluctuations, leading to variability. | Avoid using the outer wells of the plate for critical data points. Fill the outer wells with sterile water or buffer to minimize evaporation from the inner wells. |
Issue 2: Unexpectedly Low or No Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Incorrect LPA Concentration: The concentration of the LPA agonist used for stimulation is critical for observing NAM activity. Too high of a concentration can overcome the inhibitory effect. | Perform a full dose-response curve for LPA to accurately determine its EC50 and EC80 values in your specific assay system. Use a concentration at or near the EC80 for stimulation in your this compound inhibition assays. |
| Inadequate Pre-incubation Time: this compound, as an allosteric modulator, may require sufficient time to bind to the receptor and induce a conformational change. | Optimize the pre-incubation time with this compound before adding the LPA agonist. Test a range of pre-incubation times (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration for achieving maximal inhibition. |
| Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity. | Store the this compound stock solution at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Assay System Insensitivity: The chosen cell line or reporter system may not be sensitive enough to detect the partial inhibition by this compound. | Ensure that the assay has a robust signal-to-background ratio and a steep LPA dose-response curve. If possible, test in a different cell line with known high expression of the LPA1 receptor. |
Issue 3: Dose-Response Curve Does Not Fit a Standard Sigmoidal Model
| Potential Cause | Troubleshooting Step |
| Partial Inhibition Profile: As a partial inhibitor, this compound will produce a curve that does not reach 100% inhibition. | Use a non-linear regression model that allows for a variable bottom plateau. The bottom of the curve should be constrained to the maximal inhibition level observed, not to zero. |
| Biphasic Dose-Response: At very high concentrations, some compounds can exhibit off-target effects or cytotoxicity, leading to a U-shaped or bell-shaped curve. | Extend the dose-response curve to higher concentrations to confirm if a biphasic effect is present. Concurrently, perform a cell viability assay (e.g., MTT, CellTiter-Glo) with the same concentrations of this compound to rule out cytotoxicity. |
| Complex Allosteric Interactions: The interaction of this compound might be more complex than a simple NAM effect, potentially involving probe dependence. | If using a radiolabeled antagonist for binding assays, consider that the binding of this compound might be influenced by the nature of the orthosteric ligand. |
Visualizations
LPA1 Receptor Signaling Pathways
Caption: LPA1 receptor signaling pathways and points of modulation by this compound.
Experimental Workflow for Dose-Response Curve Generation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Incorporating new approach methods (NAMs) data in dose-response assessments: The future is now! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
dealing with TAK-615 precipitation in aqueous solutions
Welcome to the technical support center for TAK-615. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound and troubleshooting common issues related to its use in aqueous solutions, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid 1 (LPA1) receptor.[1][2][3] It binds to a site on the LPA1 receptor that is different from the orthosteric binding site of lysophosphatidic acid (LPA).[2][3] By binding to this allosteric site, this compound modulates the receptor's signaling activity, making it a tool for studying fibrosis and other LPA1-mediated processes.[1][2][3][4]
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture media?
A2: this compound has poor solubility in aqueous solutions. Precipitation upon addition to aqueous media is a common issue and is often due to a phenomenon known as "solvent shift."[5][6] While this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when this stock solution is diluted into an aqueous environment.[5] The organic solvent molecules begin to interact with water, reducing their ability to keep this compound dissolved.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][4] It is highly soluble in DMSO, with concentrations of up to 120 mg/mL (286.10 mM) being achievable.[4]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation during your experiments.
Issue: Precipitate Forms Immediately Upon Dilution
If you observe a precipitate or cloudiness immediately after adding your this compound stock solution to an aqueous medium, consider the following causes and solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Final Concentration | Decrease the final working concentration of this compound. | The aqueous solubility of this compound is limited. If your final concentration exceeds this limit, precipitation is likely. |
| High DMSO Concentration in Final Solution | Ensure the final DMSO concentration in your aqueous medium is low (typically <0.5% v/v). | While DMSO helps dissolve this compound in the stock, high concentrations in the final aqueous solution can be toxic to cells and may not be sufficient to maintain solubility upon high dilution. |
| Rapid Dilution | Add the this compound stock solution to the aqueous medium slowly, drop-by-drop, while gently vortexing or swirling the solution.[6] | This gradual addition helps to avoid localized high concentrations of this compound that can trigger immediate precipitation. |
| Low Temperature of Aqueous Medium | Pre-warm your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.[4] | Solubility of many compounds, including this compound, is temperature-dependent. A warmer medium can help maintain solubility. |
Issue: Precipitate Forms Over Time
If your solution is initially clear but a precipitate forms after some time (e.g., during incubation), this could be due to thermodynamic instability.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Metastable Supersaturation | Use a precipitation inhibitor or a formulation with co-solvents. | The initial clear solution might be a supersaturated state, which is thermodynamically unstable and will eventually lead to precipitation.[7] Co-solvents can help to create a more stable formulation. |
| Interaction with Media Components | Evaluate the compatibility of this compound with your specific buffer or media components. | Certain salts or proteins in the media could potentially interact with this compound and reduce its solubility over time. |
Experimental Protocols
Protocol 1: Basic Dilution of DMSO Stock in Aqueous Media
This protocol is suitable for achieving low micromolar concentrations of this compound in cell culture media.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the 10 mM stock in DMSO to create an intermediate stock (e.g., 1 mM). This helps to reduce the volume of DMSO added to the final solution.[4]
-
Slowly add the desired volume of the intermediate this compound stock solution to the pre-warmed medium while gently swirling. For example, to achieve a final concentration of 1 µM, add 1 µL of the 1 mM intermediate stock to 1 mL of medium.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, sonication may be used to aid dissolution.[4]
Protocol 2: Formulation with Co-solvents for In Vitro and In Vivo Studies
For higher concentrations or for in vivo experiments, a co-solvent formulation is recommended to improve solubility and stability.
Formulation Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add PEG300 to the tube and vortex until the solution is clear.
-
Add Tween 80 and vortex thoroughly.
-
Finally, add the saline dropwise while continuously vortexing to form a clear and stable solution.
-
It is recommended to prepare this working solution fresh on the day of use. [1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Kd high) | 1.7 nM | [1] |
| Binding Affinity (Kd low) | 14.5 nM | [1] |
| IC50 (β-arrestin assay) | 23 ± 13 nM | [1] |
| IC50 (Calcium mobilization assay) | 91 ± 30 nM | [1] |
| Solubility in DMSO | ≥ 120 mg/mL (286.10 mM) | [4] |
| Solubility in 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.96 mM) | [1] |
Visual Guides
LPA1 Receptor Signaling Pathway
Caption: LPA1 receptor signaling pathway and the inhibitory effect of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Experimental Workflow for Preparing this compound Working Solution
Caption: Step-by-step workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | LPA Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TAK-615 Performance in Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of TAK-615 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] As a NAM, it binds to a site on the receptor that is different from the orthosteric site where the endogenous ligand, lysophosphatidic acid (LPA), binds. This binding modulates the receptor's response to LPA, typically by reducing the maximal effect or potency of the agonist. This compound has been shown to have a distinct inhibitory profile across various LPA1-mediated signaling pathways.[4][5]
Q2: In which functional assays can this compound be evaluated?
A2: The activity of this compound on the LPA1 receptor can be assessed in a variety of functional assays that measure different aspects of the receptor's signaling cascade. These include:
-
Calcium Mobilization Assays: To measure Gαq-mediated signaling.
-
cAMP Assays: To measure Gαi-mediated signaling.
-
β-Arrestin Recruitment Assays: To measure β-arrestin engagement with the receptor.
-
GTPγS Binding Assays: To measure G protein activation.
-
RhoA Activation Assays: To measure Gα12/13-mediated signaling.[4][5]
Q3: What is the expected outcome when using this compound in these assays?
A3: this compound is a negative allosteric modulator and is expected to decrease the LPA-induced signal in these functional assays. It is important to note that this compound may exhibit pathway-biased antagonism, meaning it may inhibit some signaling pathways more effectively than others.[4][5] For instance, studies have shown that this compound significantly inhibits Gα12/13 signaling (measured by RhoA activation) but has a more partial inhibitory effect on Gαq (measured by calcium mobilization) and β-arrestin recruitment, with little to no effect on Gαi signaling (measured by cAMP assays).
Troubleshooting Guides
General Troubleshooting
Problem: No inhibitory effect of this compound is observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Ensure the concentration range of this compound is appropriate. As a NAM, its effect may be more pronounced at higher concentrations of the orthosteric agonist (LPA). Perform a dose-response experiment with varying concentrations of both this compound and LPA. |
| Low LPA (Agonist) Concentration | The inhibitory effect of a NAM is often dependent on the presence of an agonist. Ensure you are using a concentration of LPA that elicits a submaximal to maximal response (e.g., EC50 to EC80) in your assay system. |
| Cell Health and Passage Number | Use healthy, actively dividing cells. High passage numbers can lead to changes in receptor expression and signaling. It is recommended to use cells within a consistent and low passage number range.[6] |
| Inappropriate Assay Window | The signal-to-background ratio of your assay may be too low to detect the inhibitory effect of this compound. Optimize assay conditions (e.g., cell density, incubation times, reagent concentrations) to maximize the assay window. |
| This compound Solubility Issues | This compound is typically dissolved in DMSO.[3] Ensure that the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect cell viability or assay performance (typically ≤ 1%).[7] If solubility is a concern, sonication may be recommended.[3] |
Assay-Specific Troubleshooting
Problem: High background or variable fluorescence signal.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Plating | Ensure a uniform, confluent monolayer of cells on the day of the assay. Inconsistent cell numbers will lead to variability in the fluorescence signal.[8] |
| Incomplete Dye Loading or Leakage | Optimize dye loading incubation time and temperature.[8] Some cell lines may require the use of an anion transport inhibitor like probenecid to retain the calcium-sensitive dye.[9] |
| Autofluorescence of Compounds | Test this compound and any other compounds for autofluorescence at the excitation and emission wavelengths of your calcium indicator dye. |
Problem: Inconsistent or no change in cAMP levels with Gαi-coupled receptor activation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Forskolin Concentration | For Gαi-coupled receptors, the assay typically involves stimulating adenylyl cyclase with forskolin to generate a cAMP signal, which is then inhibited by the Gαi-activating agonist. The concentration of forskolin needs to be optimized to create a sufficient signal window to observe inhibition.[10] |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP, masking the effects of your compounds. Include a PDE inhibitor, such as IBMX, in your assay buffer to allow for cAMP accumulation.[11] |
| Low Receptor Expression | If the LPA1 receptor is transiently expressed, ensure transfection efficiency is high and consistent. |
Problem: Low signal-to-background ratio.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Density | Both too low and too high cell densities can result in a poor assay window. Titrate the cell number to find the optimal density that provides the best signal-to-background ratio.[12] |
| Incorrect Incubation Time | The kinetics of β-arrestin recruitment can vary between receptors. Perform a time-course experiment to determine the optimal incubation time for the LPA1 receptor in your cell system.[6] |
| Receptor-β-Arrestin Fusion Protein Issues | If using a system with tagged proteins, ensure the fusion proteins are correctly expressed and functional. Test with a known potent LPA1 agonist to validate the assay system.[6] |
Problem: High basal GTPγS binding.
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some GPCRs exhibit constitutive (agonist-independent) activity. The addition of GDP can help to reduce basal signaling by favoring the inactive G protein state.[13] |
| Membrane Preparation Quality | Use freshly prepared or properly stored (-80°C) cell membranes. Repeated freeze-thaw cycles can damage membrane integrity and increase non-specific binding.[14] |
| Suboptimal Assay Buffer Conditions | The concentrations of Mg2+ and NaCl in the assay buffer can significantly impact G protein activation and should be optimized.[14][15] |
Problem: No detectable active RhoA.
| Possible Cause | Troubleshooting Steps |
| Rapid GTP Hydrolysis | Active GTP-bound RhoA is rapidly hydrolyzed to the inactive GDP-bound form. It is critical to work quickly and keep samples on ice throughout the procedure to minimize this.[16] |
| Insufficient Cell Lysis | Ensure complete cell lysis to release RhoA. If lysates are viscous due to nuclear lysis, they can be passed through a narrow-gauge syringe to shear genomic DNA.[17] |
| Low Levels of Activated RhoA | In vivo, only a small fraction of the total RhoA may be active at any given time. Ensure you are loading a sufficient amount of total protein for the pull-down assay.[18] Consider using a positive control, such as GTPγS loading, to confirm the assay is working.[17][19] |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various functional assays.
| Assay | Parameter | Value | Cell System/Conditions | Reference |
| Binding Affinity | Kd (high affinity) | 1.7 ± 0.5 nM | Membranes expressing human LPA1 receptor | [1] |
| Kd (low affinity) | 14.5 ± 12.1 nM | Membranes expressing human LPA1 receptor | [1] | |
| β-Arrestin Assay | IC50 | 23 ± 13 nM | Not specified | [1] |
| % Inhibition | ~40% at 10 µM | Not specified | [1] | |
| Calcium Mobilization | IC50 | 91 ± 30 nM | Not specified | [1] |
| % Inhibition | ~60% at 10 µM | Not specified | [1] | |
| cAMP Assay | Effect | No observable effect | Not specified | |
| GTPγS Binding Assay | Effect | Not specified | Not specified | [4][5] |
| RhoA Activation Assay | Effect | Significant inhibition | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific cell line and experimental conditions.
Calcium Mobilization Assay Protocol
-
Cell Plating: Seed cells expressing the LPA1 receptor into a 96-well, black-walled, clear-bottom plate to achieve a confluent monolayer on the day of the assay.[8]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in an appropriate assay buffer. Incubate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C).[8] Probenecid may be included to prevent dye leakage.[9]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[9][20] Add LPA (agonist) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the response against the compound concentration to determine the IC50 of this compound.
cAMP Assay Protocol (for Gαi-coupled receptors)
-
Cell Plating: Plate cells in a suitable microplate and incubate to allow for attachment and recovery.
-
Compound Incubation: Treat the cells with different concentrations of this compound for a specified period.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) along with the LPA agonist.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or fluorescence polarization-based assays).[10][21][22][23]
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of the forskolin-stimulated cAMP signal against the concentration of this compound to calculate the IC50.
β-Arrestin Recruitment Assay Protocol (Example using PathHunter®)
-
Cell Plating: Plate PathHunter® cells expressing the LPA1 receptor-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion in a white-walled, clear-bottom microplate.[6][7]
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Agonist Stimulation: Add the LPA agonist at a concentration that gives a robust signal (e.g., EC80) and incubate for the optimized time (e.g., 60-90 minutes) at 37°C.[6]
-
Detection: Add the detection reagent containing the chemiluminescent substrate and incubate at room temperature to allow for signal development.[6]
-
Measurement: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced signal at each concentration of this compound and fit the data to a dose-response curve to determine the IC50.
GTPγS Binding Assay Protocol
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the LPA1 receptor.[13]
-
Assay Setup: In a microplate, combine the cell membranes, this compound at various concentrations, and the LPA agonist in an assay buffer containing GDP.[13][24]
-
Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction and incubate at 30°C.[13]
-
Termination and Separation: Terminate the reaction by rapid filtration through a filter plate to separate the membrane-bound from free [35S]GTPγS.[24]
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot the inhibition of agonist-stimulated [35S]GTPγS binding against the this compound concentration.
RhoA Activation Assay Protocol (Pull-down based)
-
Cell Culture and Stimulation: Culture cells to near confluence, serum-starve if necessary, and then stimulate with LPA in the presence or absence of this compound for a short period.
-
Cell Lysis: Immediately lyse the cells in an ice-cold lysis buffer containing protease inhibitors.[18][19]
-
Pull-down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD agarose beads (or other affinity matrix for active RhoA) to selectively pull down GTP-bound RhoA.[17][19]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA. Also, run a western blot for total RhoA from the initial cell lysates as a loading control.
-
Data Analysis: Quantify the band intensities and express the amount of active RhoA as a fraction of total RhoA.
Visualizations
Caption: LPA1 receptor signaling pathways and corresponding functional assays.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPA Receptor | Ambeed.com [ambeed.com]
- 3. This compound | LPA Receptor | TargetMol [targetmol.com]
- 4. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abcam.com [abcam.com]
- 18. abcam.com [abcam.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. GloSensor™ cAMP Assay Protocol [promega.com]
- 22. cAMP-Glo™ Assay [promega.com]
- 23. m.youtube.com [m.youtube.com]
- 24. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
common experimental problems with TAK-615
Welcome to the technical support center for TAK-615. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] Unlike an orthosteric antagonist that directly blocks the ligand-binding site, this compound binds to a different site on the LPA1 receptor.[3][4] This binding event changes the receptor's conformation, leading to a reduction in the signaling response triggered by the endogenous ligand, lysophosphatidic acid (LPA).[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is highly recommended to avoid repeated freeze-thaw cycles.[1]
Q3: What is the solubility of this compound?
A3: this compound has good solubility in DMSO.[5] For in vivo experiments, specific formulations are required to maintain solubility in aqueous environments.[1]
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Human LPA1 Receptor
| Parameter | Value |
| High-Affinity Binding (KdHi) | 1.7 ± 0.5 nM |
| Low-Affinity Binding (KdLo) | 14.5 ± 12.1 nM |
| Data sourced from MedchemExpress and TargetMol.[1][5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Inhibition at 10 µM | IC50 |
| β-arrestin Assay | ~40% | 23 ± 13 nM |
| Calcium Mobilization Assay | ~60% | 91 ± 30 nM |
| Data sourced from MedchemExpress.[1] |
Table 3: Solubility of this compound
| Solvent | Concentration |
| DMSO | 120 mg/mL (286.10 mM) |
| Sonication is recommended to aid dissolution. Data sourced from TargetMol.[5] |
Signaling Pathway
Caption: LPA1 receptor signaling pathway and the negative allosteric modulation by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution).
-
Dissolution: Vortex the solution thoroughly. Gentle warming to 37°C or sonication may be used to aid complete dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or -20°C for short-term storage.[1]
Troubleshooting Guide
Q: My this compound solution precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A: This is a common issue when diluting DMSO-solubilized compounds into aqueous buffers.
-
Recommended Solution:
-
Pre-warm solutions: Before dilution, pre-warm both your this compound stock solution and the cell culture medium to 37°C.[5]
-
Use a serial dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your concentrated DMSO stock into a smaller volume of DMSO to create an intermediate concentration. Then, add this intermediate stock to your final volume of pre-warmed aqueous medium.[5]
-
Increase final DMSO concentration: Ensure the final concentration of DMSO in your assay is as high as is tolerable for your cells (typically ≤ 0.5%) to help maintain solubility.
-
Vortex during addition: Add the compound drop-wise to the aqueous solution while vortexing to promote rapid mixing.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution may help to redissolve the compound.[5]
-
Q: I am not observing the expected level of inhibition in my assay. Why might this be?
A: There are several potential reasons for lower-than-expected inhibition:
-
Partial Inhibition by Design: this compound is a NAM and may only partially inhibit the LPA response. In β-arrestin and calcium mobilization assays, it has been shown to inhibit the response by approximately 40% and 60%, respectively, even at high concentrations.[1] Complete inhibition may not be achievable with this molecule in all signaling pathways.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.[1] It is recommended to use a fresh aliquot of the stock solution.
-
Experimental Conditions: The inhibitory effect of a NAM can be influenced by the concentration of the endogenous agonist (LPA). Ensure that the LPA concentration in your assay is consistent and appropriate for the desired level of receptor activation.
-
Cell-Specific Effects: The efficacy of this compound can vary between different cell models. Consider optimizing the incubation time and concentration range for your specific cell line.[5]
Q: Are there known off-target effects for this compound?
A: The publicly available literature primarily focuses on the activity of this compound as an LPA1 NAM.[1][3][4] While comprehensive off-target screening data is not detailed in the provided search results, it is a good practice in drug development to characterize the selectivity of a compound against a panel of other receptors, kinases, and ion channels. If off-target effects are a concern for your specific experimental system, it may be necessary to perform your own selectivity profiling or consult more specialized databases.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPA Receptor | Ambeed.com [ambeed.com]
- 3. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | LPA Receptor | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of TAK-615 and BMS-986202
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two distinct investigational compounds: TAK-615 and BMS-986202. While both have been evaluated in the context of inflammatory and fibrotic diseases, they exert their effects through fundamentally different molecular pathways. This document summarizes their respective mechanisms, presents supporting quantitative data, outlines key experimental protocols, and provides visual representations of their signaling pathways.
Overview of Mechanisms of Action
This compound is a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] Allosteric modulation refers to the binding of a ligand to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, in this case, lysophosphatidic acid (LPA). As a NAM, this compound reduces the receptor's response to LPA.[1][2] The LPA1 receptor is a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis.[4]
BMS-986202 , in contrast, is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[5][6][7][8] It functions by binding to the pseudokinase domain (JH2) of Tyk2, leading to allosteric inhibition of its kinase activity.[5][9][10] Tyk2 is a key mediator of cytokine signaling pathways, including those for interleukin-23 (IL-23), IL-12, and type I interferons, which are crucial in the pathophysiology of various autoimmune and inflammatory diseases.[6][9]
Signaling Pathways and Mechanisms of Inhibition
The distinct mechanisms of this compound and BMS-986202 are visually represented in the following diagrams.
Quantitative Data
The following tables summarize the key quantitative data for this compound and BMS-986202 based on published experimental results.
Table 1: this compound Quantitative Data (LPA1 Receptor)
| Parameter | Value | Assay |
| Kd (high affinity) | 1.7 ± 0.5 nM | Radioligand binding assay |
| Kd (low affinity) | 14.5 ± 12.1 nM | Radioligand binding assay |
| IC50 | 23 ± 13 nM | β-arrestin recruitment assay |
| IC50 | 91 ± 30 nM | Calcium mobilization assay |
Data sourced from MedChemExpress.[1]
Table 2: BMS-986202 Quantitative Data (Tyk2)
| Parameter | Value | Assay |
| IC50 | 0.19 nM | Tyk2 JH2 binding assay |
| Ki | 0.02 nM | Tyk2 JH2 binding assay |
| IC50 (IFNα-stimulated STAT5 phosphorylation) | 58 nM | Human whole blood assay |
| IC50 (IL-23-stimulated signaling) | 12 nM | Kit225 T cells |
| IC50 (IFNα-stimulated signaling) | 10 nM | Kit225 T cells |
Data sourced from MedChemExpress and GlpBio.[5][7][11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound: LPA1 Receptor Assays
a) β-Arrestin Recruitment Assay:
-
Cell Line: A cell line stably co-expressing the human LPA1 receptor and a β-arrestin-enzyme fragment complementation system (e.g., DiscoverX PathHunter).
-
Principle: Upon LPA-mediated activation of the LPA1 receptor, β-arrestin is recruited to the receptor. This brings the two enzyme fragments into close proximity, generating a chemiluminescent signal that is proportional to the level of receptor activation.
-
Protocol Outline:
-
Cells are seeded in a microplate and incubated.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
LPA is added to stimulate the LPA1 receptor.
-
After a defined incubation period, the chemiluminescent signal is measured using a luminometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.[12]
-
b) Calcium Mobilization Assay:
-
Cell Line: A cell line endogenously or exogenously expressing the LPA1 receptor, which couples to the Gαq signaling pathway (e.g., RH7777 cells).[12]
-
Principle: Activation of the LPA1 receptor by LPA leads to the activation of phospholipase C, which in turn results in an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with different concentrations of this compound or vehicle.
-
The baseline fluorescence is measured.
-
LPA is added to the cells, and the change in fluorescence intensity is monitored over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value is determined by quantifying the inhibition of the LPA-induced calcium flux at various concentrations of this compound.[12]
-
BMS-986202: Tyk2 Assays
a) Tyk2 JH2 Pseudokinase Domain Inhibitor Screening Assay (Fluorescence Polarization):
-
Reagents: Recombinant human Tyk2 JH2 domain, a fluorescently labeled probe that binds to the JH2 domain (JH2 probe 1), and a suitable binding buffer.[13][14]
-
Principle: This is a competitive binding assay. The binding of the fluorescent probe to the Tyk2 JH2 domain results in a high fluorescence polarization (FP) signal. When an inhibitor like BMS-986202 competes with the probe for binding to the JH2 domain, the displaced probe tumbles more freely in solution, leading to a decrease in the FP signal.
-
Protocol Outline:
-
The Tyk2 JH2 protein is incubated with the fluorescent probe in a microplate.
-
Varying concentrations of BMS-986202 or a control are added to the wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader capable of FP measurements.
-
The IC50 value is calculated from the concentration-response curve of the inhibitor versus the FP signal.[14]
-
b) KdELECT Competition Binding Assay:
-
Principle: This assay measures the binding affinity (Kd) of a compound to a specific protein domain (e.g., Tyk2 JH2) by competing with an immobilized ligand.
-
Protocol Outline:
-
The Tyk2 JH2 protein is incubated with varying concentrations of BMS-986202.
-
This mixture is then added to a solid support (e.g., beads) that has a ligand known to bind to the Tyk2 JH2 domain immobilized on its surface.
-
The amount of Tyk2 JH2 protein captured on the solid support is quantified. The presence of BMS-986202 will reduce the amount of captured protein in a concentration-dependent manner.
-
The Kd value is determined from the competition binding curve.[15]
-
Summary and Conclusion
This compound and BMS-986202 are two distinct molecules with different mechanisms of action, targeting separate signaling pathways implicated in disease.
-
This compound acts as a negative allosteric modulator of the LPA1 receptor , a key player in fibrotic processes. Its therapeutic potential lies in its ability to dampen the pro-fibrotic signaling cascade initiated by LPA.
-
BMS-986202 is a highly selective allosteric inhibitor of the Tyk2 pseudokinase domain , a critical component of the JAK-STAT signaling pathway that drives inflammation in numerous autoimmune diseases. Its selectivity for the JH2 domain offers a potential advantage in avoiding the broader JAK inhibition associated with some other kinase inhibitors.
The choice between these or similar molecules for therapeutic development or as research tools will depend entirely on the specific pathological pathway being targeted. The data and protocols presented in this guide offer a foundational understanding for researchers to design and interpret experiments involving these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LPA Receptor | TargetMol [targetmol.com]
- 4. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-986202 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. glpbio.com [glpbio.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.glpbio.com [file.glpbio.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
A Comparative Analysis of TAK-615 and Other LPA1 Receptor Antagonists in the Context of Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
The lysophosphatidic acid receptor 1 (LPA1) has emerged as a compelling therapeutic target for a range of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Antagonism of this receptor has been shown to mitigate pro-fibrotic signaling pathways. This guide provides a comparative overview of the efficacy of TAK-615, a novel negative allosteric modulator (NAM) of the LPA1 receptor, against other prominent LPA1 antagonists: BMS-986202, SAR-100842, and the second-generation antagonist, BMS-986278.
Mechanism of Action: A Diverse Approach to LPA1 Inhibition
LPA1 receptor antagonists employ different mechanisms to block the signaling cascade initiated by lysophosphatidic acid (LPA). This compound and SAR-100842 are distinguished as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the orthosteric site where the endogenous ligand LPA binds.[1] This allosteric modulation results in a partial inhibition of the LPA response.[2] In contrast, BMS-986202 acts as a competitive orthosteric antagonist, directly blocking LPA from binding to its receptor and leading to a complete inhibition of the LPA response in various functional assays.[1][3] BMS-986278 is a next-generation LPA1 antagonist that has shown significant promise in clinical trials.[3][4][5]
Comparative Efficacy Data
The following tables summarize the available quantitative data from in vitro and clinical studies to facilitate a direct comparison of these LPA1 antagonists.
Table 1: In Vitro Characterization of LPA1 Receptor Antagonists
| Compound | Mechanism of Action | Binding Affinity (Kd) | Functional Inhibition (IC50) | Reference |
| This compound | Negative Allosteric Modulator (NAM) | High affinity: 1.7 nM, Low affinity: 14.5 nM | β-arrestin assay: 23 ± 13 nM (partial inhibition, ~40% at 10 µM) Calcium mobilization assay: 91 ± 30 nM (partial inhibition, ~60% at 10 µM) | [2] |
| BMS-986202 | Orthosteric Antagonist | Not specified in provided results | Fully inhibits LPA response in calcium mobilization, β-arrestin, cAMP, GTPγS, and RhoA functional assays. | [1][3] |
| SAR-100842 | Negative Allosteric Modulator (NAM) | Apparent affinity enhanced in the presence of LPA. | Showed different inhibitory profiles compared to this compound and BMS-986202 in the same functional assays. | [1][3] |
| BMS-986278 | LPA1 Antagonist | Human LPA1 Kb of 6.9 nM. | Potent and complete antagonist of LPA action at LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways. | [6] |
Table 2: Clinical and Preclinical Efficacy in Fibrosis Models
| Compound | Study Type | Model/Patient Population | Key Findings | Reference |
| This compound | Preclinical | In vitro studies | Partial inhibition of LPA-induced signaling pathways. | [2] |
| BMS-986202 | Phase 2 Clinical Trial | Idiopathic Pulmonary Fibrosis (IPF) | Slowed the rate of decline in Forced Vital Capacity (FVC). The clinical program was terminated due to hepatobiliary toxicity. | [5] |
| SAR-100842 | Preclinical & Phase 2a Clinical Trial | Tight skin 1 (Tsk1) mouse model of skin fibrosis & Systemic Sclerosis (SSc) | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content in the mouse model. Showed a greater reduction in some skin LPA-induced marker mRNA levels compared to placebo in SSc patients. | [7][8][9] |
| BMS-986278 | Phase 2 Clinical Trial | Idiopathic Pulmonary Fibrosis (IPF) & Progressive Pulmonary Fibrosis (PPF) | 60 mg twice daily resulted in a 62% relative reduction in the rate of decline in percent predicted FVC (ppFVC) versus placebo in IPF patients and a 69% relative reduction in PPF patients. The treatment was well-tolerated. | [4][5][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language script.
Caption: LPA1 receptor signaling pathway and points of intervention by antagonists.
Caption: General experimental workflow for in vitro characterization of LPA1 antagonists.
Experimental Protocols
Detailed experimental protocols for the cited studies are proprietary to the conducting institutions. However, based on standard pharmacological practices, the key in vitro experiments can be outlined as follows:
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells or other suitable cell lines are cultured under standard conditions.
-
For recombinant receptor assays, cells are transiently or stably transfected with a plasmid encoding the human LPA1 receptor.
-
Primary human lung fibroblasts can be used for more physiologically relevant studies.
2. Calcium Mobilization Assay:
-
Cells expressing the LPA1 receptor are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the LPA1 antagonist (e.g., this compound, BMS-986202).
-
LPA is added to stimulate the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data are analyzed to determine the inhibitory concentration 50 (IC50) of the antagonist.
3. β-Arrestin Recruitment Assay:
-
A variety of commercially available assays can be used, often employing bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).
-
Cells are co-transfected with constructs for LPA1 receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP).
-
Cells are pre-incubated with the antagonist followed by stimulation with LPA.
-
The recruitment of β-arrestin to the activated receptor brings the donor and acceptor molecules into proximity, generating a detectable signal.
-
The inhibitory effect of the antagonist on this signal is quantified to determine the IC50.
4. GTPγS Binding Assay:
-
This assay measures the activation of G proteins coupled to the LPA1 receptor.
-
Cell membranes expressing the LPA1 receptor are prepared.
-
Membranes are incubated with the antagonist, LPA, and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Upon receptor activation, G proteins exchange GDP for [35S]GTPγS.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The ability of the antagonist to inhibit LPA-stimulated [35S]GTPγS binding is determined.
Summary and Conclusion
The landscape of LPA1 receptor antagonists is diverse, with compounds like this compound offering a distinct mechanism of action as a negative allosteric modulator. While this compound demonstrates partial inhibition of LPA1 signaling in vitro, orthosteric antagonists such as BMS-986202 provide complete blockade. The clinical development of BMS-986202 was halted due to safety concerns, highlighting the importance of the therapeutic window. The second-generation antagonist, BMS-986278, has shown promising efficacy and a favorable safety profile in Phase 2 clinical trials for IPF and PPF, underscoring the potential of LPA1 antagonism as a therapeutic strategy. SAR-100842, another NAM, has demonstrated preclinical efficacy in models of skin fibrosis.
The choice of an optimal LPA1 antagonist for therapeutic development will depend on a careful balance of efficacy, safety, and pharmacokinetic properties. The partial and potentially pathway-selective inhibition offered by NAMs like this compound may provide a differentiated therapeutic profile with an improved safety margin, a hypothesis that warrants further investigation in preclinical and clinical studies.
References
- 1. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study | Nasdaq [nasdaq.com]
A Comparative Guide: TAK-615 Versus Orthosteric Antagonists of the LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the negative allosteric modulator (NAM) TAK-615 and traditional orthosteric antagonists of the lysophosphatidic acid receptor 1 (LPA1). The following sections present a comprehensive overview of their distinct mechanisms of action, comparative experimental data, and the methodologies used to generate these findings. This information is intended to assist researchers in making informed decisions for the development of novel therapeutics targeting the LPA1 signaling pathway, which is implicated in a variety of fibrotic diseases.
Executive Summary
Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor that plays a significant role in the progression of fibrotic diseases.[1] While orthosteric antagonists block the receptor's active site, preventing the binding of the endogenous ligand lysophosphatidic acid (LPA), this compound functions as a negative allosteric modulator (NAM), binding to a different site on the receptor to modulate its function.[1][2] This fundamental difference in their mechanism of action leads to distinct pharmacological profiles. Experimental data reveals that the orthosteric antagonist BMS-986202 can completely inhibit LPA-induced signaling in various functional assays.[3] In contrast, this compound demonstrates a partial and pathway-dependent inhibitory profile, suggesting a more nuanced modulation of the LPA1 receptor.[3][4]
Data Presentation
The following tables summarize the quantitative data comparing the binding affinities and functional potencies of this compound, the orthosteric antagonist BMS-986202, and another NAM, SAR-100842.
Table 1: Comparative Binding Affinities (Kd) for the LPA1 Receptor
| Compound | Binding Model | High Affinity Kd (nM) | Low Affinity Kd (nM) | Single Site Kd (nM) |
| This compound | Two-site | 1.7 ± 0.5[3] | 14.5 ± 12.1[3] | - |
| BMS-986202 | One-site | - | - | 2.7 ± 0.4[3] |
| SAR-100842 | Two-site | 2.2 ± 0.8[3] | 921 ± 50[3] | - |
Table 2: Comparative Functional Inhibition (IC50) of LPA1 Receptor Signaling
| Assay | This compound (IC50 in nM) | BMS-986202 (IC50 in nM) | SAR-100842 (IC50 in nM) |
| Calcium Mobilization | 91 ± 30 (partial inhibition, ~60%)[3] | 18 ± 2.2 (full inhibition)[3] | Weak inhibition (25-30% at 10 µM)[3] |
| β-Arrestin Recruitment | 23 ± 13 (partial inhibition, ~40%)[3] | 9 ± 1 (full inhibition)[3] | 31 ± 8.5 (full inhibition)[3] |
| GTPγS Binding | Partial Inhibition[3] | Full Inhibition | Full Inhibition |
| RhoA Activation | Partial Inhibition[3] | Full Inhibition | Full Inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Back-Scattering Interferometry (BSI) for Binding Affinity
This assay was used to determine the binding affinities (Kd) of the compounds to the human LPA1 receptor. The principle of BSI is to measure changes in the refractive index of a solution as a compound binds to a target protein, allowing for the determination of binding kinetics and affinity without the need for labels. Membranes from cells expressing the LPA1 receptor were incubated with varying concentrations of the test compound. The binding was measured by detecting the change in interference pattern of light scattered from the sample. The resulting data was fitted to one-site or two-site binding models to calculate the dissociation constants (Kd).[3]
Calcium Mobilization Assay
This assay assesses the Gαq-mediated signaling pathway of the LPA1 receptor. Cells expressing the LPA1 receptor were seeded in 384-well plates and loaded with a calcium-sensitive dye (e.g., Calcium 5 dye). The cells were then pre-incubated with the antagonist at various concentrations before being stimulated with a fixed concentration of LPA. The resulting changes in intracellular calcium concentration were measured using a fluorescence plate reader. The IC50 values were determined by plotting the inhibition of the LPA-induced calcium response against the antagonist concentration.[3]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key event in receptor desensitization and signaling. A common method is the PathHunter assay, which utilizes enzyme fragment complementation. Cells co-expressing the LPA1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA) fragment are used. Upon LPA-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment. For antagonist testing, cells were pre-incubated with the compounds before stimulation with LPA.[3]
[35S]-GTPγS Binding Assay
This functional assay measures the activation of Gαi/o proteins coupled to the LPA1 receptor. Membranes from cells expressing the LPA1 receptor were incubated with the non-hydrolyzable GTP analog [35S]-GTPγS, GDP, and the test compounds in the presence or absence of LPA. Activated G proteins exchange GDP for [35S]-GTPγS. The amount of bound [35S]-GTPγS is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand by filtration. A decrease in LPA-stimulated [35S]-GTPγS binding indicates antagonist activity.
RhoA Activation Assay
This assay quantifies the activation of the small GTPase RhoA, which is downstream of Gα12/13 signaling from the LPA1 receptor. A common method is a pull-down assay using a Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, coupled to agarose beads. Cell lysates are incubated with the RBD beads, which selectively bind to the active, GTP-bound form of RhoA. The pulled-down active RhoA is then detected and quantified by Western blotting using a RhoA-specific antibody. To test for antagonism, cells are pre-treated with the compounds before stimulation with LPA.
Mandatory Visualization
Caption: LPA1 Receptor Signaling Pathways.
Caption: Mechanisms of LPA1 Receptor Antagonism.
References
A Comparative Analysis of TAK-615 and Other Negative Allosteric Modulators of the LPA₁ Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of TAK-615, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA₁), with other notable LPA₁ modulators. The data presented herein is compiled from publicly available scientific literature to facilitate an objective evaluation of the performance and characteristics of these compounds.
Introduction to LPA₁ Receptor Modulation
The Lysophosphatidic Acid Receptor 1 (LPA₁) is a G protein-coupled receptor (GPCR) that has been implicated in a variety of fibrotic diseases.[1][2] Its activation by the endogenous ligand lysophosphatidic acid (LPA) triggers multiple downstream signaling pathways, leading to cellular responses such as proliferation, migration, and differentiation. Consequently, the development of LPA₁ antagonists is a promising therapeutic strategy. These antagonists can be broadly categorized into orthosteric antagonists, which compete with the endogenous ligand at the primary binding site, and allosteric modulators, which bind to a distinct site on the receptor to modulate its function.[3] Negative allosteric modulators (NAMs) are a class of allosteric modulators that decrease the agonist affinity and/or efficacy.[3]
This guide focuses on the comparative analysis of this compound, a novel LPA₁ NAM, with other well-characterized LPA₁ modulators, including the NAM SAR-100842 and the orthosteric antagonist BMS-986202.[1][2] Additionally, data for other known LPA₁ antagonists, Ki16425 and AM095, are included to provide a broader context.
Comparative Data of LPA₁ Receptor Modulators
The following table summarizes the key in vitro pharmacological data for this compound and other LPA₁ receptor modulators across various functional assays. This data highlights the differences in their mechanisms of action and their impact on distinct signaling pathways.
| Compound | Mechanism of Action | Binding Affinity (Kd) | Calcium Mobilization (IC₅₀) | β-Arrestin Recruitment (IC₅₀) | GTPγS Binding (IC₅₀) | RhoA Activation (% Inhibition) |
| This compound | Negative Allosteric Modulator (NAM)[1][2] | Kd Hi: 1.7 nM, Kd Lo: 14.5 nM[4] | 91 ± 30 nM (~60% inhibition)[4] | 23 ± 13 nM (~40% inhibition)[4] | Partial Inhibition[1][2] | Partial Inhibition[1][2] |
| SAR-100842 | Negative Allosteric Modulator (NAM)[1][2] | Not Reported | Weak Inhibition (~25-30%)[5] | Partial Inhibition[1][2] | Partial Inhibition[1][2] | Partial Inhibition[1][2] |
| BMS-986202 | Orthosteric Antagonist[1][2] | Not Reported | 18 ± 2.2 nM (100% inhibition)[5] | Full Inhibition[1][2] | Full Inhibition[1][2] | Full Inhibition[1][2] |
| Ki16425 | Orthosteric Antagonist[6] | Ki: 0.34 µM (LPA₁)[6] | Antagonist Activity[6] | Not Reported | Ki: 0.25 µM (LPA₁)[7] | Not Reported |
| AM095 | Orthosteric Antagonist[8] | Not Reported | 0.025 µM (human LPA₁)[8] | Not Reported | 0.98 µM (human LPA₁)[8] | Not Reported |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of LPA₁ modulation, it is essential to visualize the downstream signaling pathways and the experimental workflow used to characterize these compounds.
LPA₁ Receptor Signaling Pathway
The LPA₁ receptor couples to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, to initiate a cascade of intracellular signaling events.[4] The differential modulation of these pathways by various antagonists can lead to distinct cellular and physiological outcomes.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
TAK-615: A Novel Approach to Fibrosis Treatment Compared to Standard of Care
For Researchers, Scientists, and Drug Development Professionals
The landscape of treating fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), is continually evolving. While current standard of care options have demonstrated efficacy in slowing disease progression, the search for novel therapeutic agents with improved efficacy and safety profiles remains a critical area of research. This guide provides a comparative analysis of TAK-615, an investigational negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1), against the established standard of care drugs for IPF, nintedanib and pirfenidone. This comparison is based on publicly available preclinical and clinical data.
Executive Summary
This compound presents a targeted mechanism of action by modulating the LPA1 receptor, a key player in the fibrotic cascade. In contrast, the current standard of care for IPF, nintedanib and pirfenidone, act on multiple signaling pathways involved in fibrosis. While extensive clinical data supports the efficacy of nintedanib and pirfenidone in reducing the decline of lung function in IPF patients, publicly available in vivo efficacy data for this compound is not yet available, precluding a direct comparison of their anti-fibrotic effects in preclinical models or clinical trials. This guide summarizes the available data for each compound to facilitate an informed understanding of their respective therapeutic strategies.
Mechanism of Action
This compound: Targeting the LPA1 Receptor
This compound is a negative allosteric modulator (NAM) of the LPA1 receptor.[1] Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to its receptors, particularly LPA1, triggers a cascade of downstream events that contribute to fibrosis. These include fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key effector cells in the deposition of extracellular matrix. By binding to an allosteric site on the LPA1 receptor, this compound modulates the receptor's conformation, thereby inhibiting its signaling in response to LPA.
Figure 1: Simplified signaling pathway of LPA1 receptor and the inhibitory action of this compound.
Standard of Care: Nintedanib and Pirfenidone
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibrogenesis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[2] By inhibiting these receptors, nintedanib interferes with fibroblast proliferation, migration, and differentiation.
Pirfenidone 's exact mechanism of action is not fully elucidated, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), and reduce the proliferation of fibroblasts.
Figure 2: Simplified mechanisms of action for Nintedanib and Pirfenidone.
Efficacy Data
This compound: Preclinical In Vitro Data
To date, peer-reviewed publications detailing the in vivo efficacy of this compound in animal models of fibrosis are not publicly available. The available data for this compound is limited to its in vitro characterization.
| Parameter | Value | Reference |
| Target | LPA1 Receptor | [1] |
| Mechanism | Negative Allosteric Modulator (NAM) | [1] |
| Binding Affinity (Kd) | High affinity: 1.7 nMLow affinity: 14.5 nM | [1] |
| Functional Activity (IC50) | β-arrestin assay: 23 nMCalcium mobilization assay: 91 nM |
Table 1: In Vitro Profile of this compound
Standard of Care: Clinical Efficacy in IPF
Nintedanib and pirfenidone have undergone extensive clinical evaluation in large, randomized, placebo-controlled Phase 3 trials, which have established their efficacy in slowing the progression of IPF. The primary endpoint in these trials was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function.
| Drug | Clinical Trial(s) | Key Efficacy Endpoint | Result | Reference |
| Nintedanib | TOMORROW, INPULSIS-1, INPULSIS-2 | Annual rate of FVC decline | Significantly reduced the decline in FVC compared to placebo. | [3][4] |
| Pirfenidone | CAPACITY, ASCEND | Annual rate of FVC decline | Significantly reduced the decline in FVC compared to placebo. | [5] |
Table 2: Summary of Key Clinical Trial Results for Standard of Care Drugs in IPF
| Drug | Annual Rate of FVC Decline (mL/year) |
| Nintedanib | -114.7 (INPULSIS-1) vs. -239.9 (Placebo) |
| -113.6 (INPULSIS-2) vs. -207.3 (Placebo) | |
| Pirfenidone | -216 (Pooled analysis) vs. -363 (Placebo) |
Table 3: Quantitative Efficacy of Standard of Care Drugs on FVC Decline in IPF
Experimental Protocols
In Vitro Characterization of this compound
The binding affinity and functional activity of this compound were likely determined using standard molecular pharmacology assays. A generalized experimental workflow for such characterization is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tacrolimus ameliorates bleomycin-induced pulmonary fibrosis by inhibiting M2 macrophage polarization via JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: An In Vitro Comparison of TAK-615 and BMS-986202
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the distinct in vitro pharmacological profiles of TAK-615, a negative allosteric modulator of the LPA1 receptor, and BMS-986202, a selective TYK2 inhibitor.
In the landscape of drug discovery, the pursuit of novel therapeutics for inflammatory and fibrotic diseases has led to the development of highly specific molecular entities. This guide provides a head-to-head in vitro comparison of two such molecules: this compound and BMS-986202. It is crucial to note at the outset that these compounds operate on distinct biological targets and pathways. This compound modulates the lysophosphatidic acid receptor 1 (LPA1), while BMS-986202 targets the tyrosine kinase 2 (TYK2). Therefore, this comparison will focus on their individual in vitro characteristics rather than a direct competitive assessment.
At a Glance: Key In Vitro Characteristics
| Feature | This compound | BMS-986202 |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | Tyrosine Kinase 2 (TYK2) |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Allosteric inhibitor of the JH2 pseudokinase domain |
| Primary Therapeutic Area (Research) | Pulmonary Fibrosis | Psoriasis, Lupus, Inflammatory Bowel Disease |
Quantitative In Vitro Performance
The following tables summarize the key quantitative data obtained from in vitro studies of this compound and BMS-986202, showcasing their potency, binding affinity, and functional activity against their respective targets.
This compound In Vitro Profile
This compound is characterized as a negative allosteric modulator of the LPA1 receptor.[1] In vitro studies have demonstrated its high affinity for the human LPA1 receptor.[2] Functionally, it acts as a partial inhibitor of LPA-induced responses.[2]
| Parameter | Value | Assay |
| Binding Affinity (Kd) | High Affinity: 1.7 ± 0.5 nM | Radioligand binding assay with membranes expressing human LPA1 receptor |
| Low Affinity: 14.5 ± 12.1 nM | ||
| Functional Potency (IC50) | 23 ± 13 nM (~40% inhibition at 10 µM) | β-arrestin recruitment assay |
| 91 ± 30 nM (~60% inhibition at 10 µM) | Calcium mobilization assay |
BMS-986202 In Vitro Profile
BMS-986202 is a potent and selective inhibitor of TYK2, binding to its regulatory pseudokinase (JH2) domain.[3][4] This allosteric inhibition mechanism confers high selectivity over other Janus kinase (JAK) family members.[3][4]
| Parameter | Value | Assay |
| Binding Affinity (IC50) | 0.19 nM | Binding to TYK2 JH2 domain |
| Binding Affinity (Ki) | 0.02 nM | Binding to TYK2 JH2 domain |
| Functional Potency (IC50) | 10 nM | Inhibition of IFNα-stimulated signaling in Kit225 T cells |
| 12 nM | Inhibition of IL-23-stimulated signaling in Kit225 T cells | |
| 58 nM | Inhibition of IFNα-stimulated STAT5 phosphorylation in human whole blood |
Signaling Pathways and Mechanisms of Action
The distinct targets of this compound and BMS-986202 translate to their modulation of different signaling cascades.
This compound and the LPA1 Receptor Signaling Pathway
This compound acts on the LPA1 receptor, a G protein-coupled receptor (GPCR) that, upon activation by lysophosphatidic acid (LPA), can signal through multiple G proteins (Gαq, Gαi, Gα12/13) to elicit downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and activation of the Rho pathway, which are implicated in fibrosis.[5] As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the LPA binding site and reduces the receptor's response to LPA.[6]
BMS-986202 and the TYK2-Mediated Signaling Pathway
BMS-986202 inhibits TYK2, a member of the JAK family of tyrosine kinases. TYK2 is crucial for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[7] Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins.[7] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[7] By binding to the pseudokinase (JH2) domain, BMS-986202 allosterically inhibits the kinase activity of TYK2, thereby blocking this signaling cascade.[7]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of in vitro findings. Below are summaries of the methodologies used to characterize this compound and BMS-986202.
LPA1 Receptor Binding and Functional Assays (for this compound)
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Kd) of this compound to the LPA1 receptor.
-
Methodology: Membranes from cells overexpressing the human LPA1 receptor are incubated with varying concentrations of a radiolabeled LPA1 ligand in the presence or absence of this compound. The amount of bound radioligand is measured, and the data are analyzed to calculate the dissociation constant (Kd).
-
-
β-Arrestin Recruitment Assay:
-
Objective: To measure the functional inhibition of LPA1 receptor signaling by this compound.
-
Methodology: A cell-based assay is used where β-arrestin is tagged with a reporter enzyme. Upon LPA-induced activation of the LPA1 receptor, β-arrestin is recruited to the receptor, leading to a measurable signal. The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory concentration (IC50).
-
-
Calcium Mobilization Assay:
-
Objective: To assess the effect of this compound on LPA1-mediated Gαq signaling.
-
Methodology: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of LPA triggers an increase in intracellular calcium, which is detected as a change in fluorescence. The ability of this compound to inhibit this LPA-induced calcium flux is quantified to determine its IC50.
-
TYK2 Kinase and Cell-Based Assays (for BMS-986202)
-
TYK2 JH2 Domain Binding Assay:
-
Objective: To determine the binding affinity (IC50, Ki) of BMS-986202 to the TYK2 pseudokinase domain.
-
Methodology: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is used. A labeled tracer that binds to the TYK2 JH2 domain is competed with varying concentrations of BMS-986202. The displacement of the tracer results in a change in the FRET signal, which is used to calculate the binding affinity.
-
-
Cell-Based Phosphorylation Assays:
-
Objective: To measure the functional inhibition of TYK2-mediated signaling in a cellular context.
-
Methodology: Immune cells (e.g., T cells or whole blood) are stimulated with a TYK2-dependent cytokine (e.g., IFNα or IL-23) in the presence of varying concentrations of BMS-986202. The phosphorylation of downstream STAT proteins is then measured using techniques such as flow cytometry or ELISA. The concentration of BMS-986202 that inhibits STAT phosphorylation by 50% (IC50) is determined.
-
Summary and Conclusion
This guide provides a comparative overview of the in vitro profiles of this compound and BMS-986202. While both compounds are promising therapeutic candidates, they achieve their effects through distinct mechanisms of action on different biological targets. This compound acts as a negative allosteric modulator of the LPA1 receptor, partially inhibiting its signaling, with potential applications in fibrotic diseases. In contrast, BMS-986202 is a potent and highly selective allosteric inhibitor of TYK2, effectively blocking the signaling of key pro-inflammatory cytokines, making it a strong candidate for the treatment of autoimmune and inflammatory disorders. The data presented here, derived from a variety of in vitro assays, underscore the unique pharmacological properties of each molecule and provide a foundation for further investigation and development. Researchers and drug development professionals can leverage this information to better understand the potential applications and therapeutic positioning of these targeted agents.
References
- 1. glpbio.com [glpbio.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating TAK-615's Allosteric Modulation of LPA1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAK-615 with other lysophosphatidic acid receptor 1 (LPA1) modulators, supported by experimental data. This compound is a negative allosteric modulator (NAM) of the LPA1 receptor, a promising target for fibrotic diseases.[1] This guide will delve into its performance against an orthosteric antagonist, BMS-986202, and another NAM, SAR-100842.
Comparative Analysis of LPA1 Modulators
The differentiation between allosteric and orthosteric modulators is crucial for understanding their therapeutic potential. While orthosteric antagonists directly compete with the endogenous ligand for the primary binding site, allosteric modulators bind to a distinct site, subtly changing the receptor's conformation and modulating its response to the natural ligand.[1] This can offer advantages in terms of safety and the fine-tuning of signaling pathways.
Binding Characteristics
This compound has been shown to bind to the human LPA1 receptor with high affinity.[1] A key characteristic of its allosteric nature is that its apparent binding affinity is enhanced in the presence of the endogenous ligand, lysophosphatidic acid (LPA). In contrast, the binding of the orthosteric antagonist BMS-986202 is diminished in the presence of LPA, indicating direct competition. Interestingly, SAR-100842 also displays allosteric properties, with its apparent affinity being enhanced by LPA. Further studies have indicated that this compound binds to a site distinct from both SAR-100842 and BMS-986202.[1]
| Compound | Binding Modality | High-Affinity Kd (nM) | Low-Affinity Kd (nM) |
| This compound | Negative Allosteric Modulator (NAM) | 1.7 ± 0.5 | 14.5 ± 12.1 |
| BMS-986202 | Orthosteric Antagonist | 2.7 ± 0.4 | - |
| SAR-100842 | Negative Allosteric Modulator (NAM) | 2.2 ± 0.8 | 921 ± 50 |
Table 1: Binding affinities of this compound, BMS-986202, and SAR-100842 to the human LPA1 receptor as determined by back-scattering interferometry (BSI).
Functional Activity
The functional consequences of these different binding modes are evident in cellular assays that measure the downstream signaling of the LPA1 receptor. The LPA1 receptor couples to multiple G proteins, including Gq/11, Gi/o, and G12/13, leading to the activation of various signaling pathways.
Calcium Mobilization (Gq/11 Pathway): BMS-986202 fully inhibits LPA-induced calcium mobilization. This compound, however, only partially inhibits this response (approximately 60% at 10 µM), a hallmark of its allosteric nature.[1] SAR-100842 shows weak inhibitory activity in this assay.[1]
β-Arrestin Recruitment: Similar to its effect on calcium mobilization, this compound only partially inhibits the LPA-induced β-arrestin response (around 40% at 10 µM).[1]
| Compound | Calcium Mobilization (IC50, nM) | β-Arrestin Recruitment (IC50, nM) |
| This compound | 91 ± 30 | 23 ± 13 |
| BMS-986202 | 18 ± 2.2 | Not Reported |
| SAR-100842 | Weak Inhibition | Not Reported |
Table 2: Inhibitory potency of this compound and BMS-986202 in LPA1 functional assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to characterize these LPA1 modulators.
LPA1 Receptor Binding Assay (Back-Scattering Interferometry)
Back-scattering interferometry (BSI) is a label-free technique that measures the binding of small molecules to proteins in solution by detecting changes in the refractive index.
Workflow:
Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines overexpressing the human LPA1 receptor (e.g., RH7777 cells).
-
Compound Dilution: Test compounds are serially diluted in an appropriate buffer.
-
Binding Reaction: The receptor-containing membranes are mixed with the compound dilutions and incubated to allow binding to reach equilibrium.
-
Measurement: The change in refractive index upon binding is measured using a BSI instrument.
-
Data Analysis: The binding data is plotted and fitted to appropriate binding models to determine the dissociation constant (Kd).
Calcium Mobilization Assay
This assay measures the activation of the Gq/11 signaling pathway by monitoring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Cells expressing the LPA1 receptor (e.g., RH7777) are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with the test compounds (antagonists).
-
LPA Stimulation: The cells are then stimulated with a sub-maximal concentration of LPA.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a plate reader.
-
Data Analysis: The inhibitory effect of the compounds is quantified by determining their IC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key event in receptor desensitization and G-protein-independent signaling.
Protocol:
-
Cell Line: A cell line engineered to express the LPA1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter CHO-K1 cells).
-
Compound Incubation: Cells are incubated with the test compounds.
-
LPA Stimulation: Cells are stimulated with LPA to induce β-arrestin recruitment.
-
Signal Generation: The proximity of the two protein fragments upon β-arrestin recruitment leads to the generation of a detectable signal (e.g., chemiluminescence).
-
Signal Detection: The signal is measured using a luminometer.
-
Data Analysis: The IC50 values for the inhibition of β-arrestin recruitment are calculated.
LPA1 Signaling Pathways
The LPA1 receptor is a G-protein coupled receptor that, upon activation by LPA, can initiate multiple downstream signaling cascades. Understanding these pathways is essential for interpreting the effects of different modulators.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of TAK-615
Disclaimer: This document provides general guidance on the disposal of the research chemical TAK-615. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS for this compound and adhere to their institution's specific environmental health and safety (EHS) protocols for chemical waste management. The information presented here is for illustrative purposes and is based on general laboratory safety principles.
Immediate Safety and Logistical Information
Proper disposal of this compound is critical to ensure personnel safety and environmental compliance. As a potent laboratory chemical, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Key Operational Steps:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of this compound.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Use Designated Waste Containers: All this compound waste should be collected in clearly labeled, sealed, and appropriate chemical waste containers.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound waste down the drain or in regular trash.
Quantitative Data Summary
To facilitate proper waste management and compliance, maintain a detailed log of all this compound waste generated. The following table is a template for tracking such waste.
| Waste Stream ID | Date Generated | Composition of Waste | Concentration of this compound | Quantity (g or mL) | Container Type | Disposal Date |
| TAK615-L-001 | 2025-11-20 | This compound in DMSO | 10 mM | 50 mL | Glass Bottle | |
| TAK615-S-001 | 2025-11-20 | Solid this compound | >98% | 5 mg | HDPE Vial | |
| TAK615-C-001 | 2025-11-20 | Contaminated Pipette Tips | Trace | ~50 g | Lined Cardboard Box |
Experimental Protocol: Decontamination of Glassware
This protocol outlines a general procedure for decontaminating glassware that has come into contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol or acetone, as recommended by the SDS)
-
Alconox or a similar laboratory detergent
-
Designated chemical waste containers
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse: Rinse the glassware three times with a minimal amount of a suitable organic solvent. The choice of solvent should be based on the solubility of this compound and information from the SDS.
-
Collect Rinse Solvent: Collect all solvent rinses in a designated halogenated or non-halogenated solvent waste container, as appropriate.
-
Detergent Wash: Wash the rinsed glassware with a laboratory detergent solution, such as Alconox.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizing the Disposal Workflow
The following diagram illustrates a standard workflow for the disposal of chemical waste like this compound in a laboratory setting.
Caption: A logical workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
